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  • Product: 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide
  • CAS: 64404-51-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Dimethoxysaccharin

Introduction Saccharin, the first commercially successful artificial sweetener, has a rich history in medicinal and industrial chemistry. Its core structure, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, has been a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Saccharin, the first commercially successful artificial sweetener, has a rich history in medicinal and industrial chemistry. Its core structure, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, has been a scaffold for the development of a wide array of derivatives with diverse biological activities.[1][2] The substitution on the benzene ring of the saccharin moiety offers a powerful avenue to modulate its physicochemical and pharmacological properties.[3] This guide provides a comprehensive technical overview of a proposed synthesis and detailed characterization of a novel saccharin derivative, 5,7-dimethoxysaccharin.

The introduction of methoxy groups at the 5 and 7 positions is anticipated to significantly influence the molecule's lipophilicity, metabolic stability, and potential for interaction with biological targets. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the preparation and analysis of this and related compounds. The methodologies described herein are grounded in established chemical principles and analogous transformations reported in the scientific literature.

Proposed Synthesis of 5,7-Dimethoxysaccharin

The synthesis of saccharin derivatives where the benzene ring is substituted has been an area of continued interest.[1] A plausible and efficient synthetic route to 5,7-dimethoxysaccharin can be conceptualized starting from 2-amino-3,5-dimethoxybenzoic acid. This pathway is an adaptation of the Maumee synthesis process for saccharin, which is advantageous as it avoids the challenging separation of ortho and para isomers often encountered in other routes.[4]

The proposed four-step synthesis involves diazotization of the starting aniline, followed by a copper-catalyzed sulfonylation, amination of the resulting sulfonyl chloride, and finally, a cyclization to yield the target 5,7-dimethoxysaccharin.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Amination cluster_3 Step 4: Cyclization A 2-Amino-3,5-dimethoxybenzoic acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 2-Carboxy-4,6-dimethoxybenzenesulfonyl chloride B->C SO2, CuCl2 Acetic Acid D 2-Sulfamoyl-3,5-dimethoxybenzoic acid C->D NH4OH E 5,7-Dimethoxysaccharin D->E Heat, Dehydration

Caption: Proposed synthetic pathway for 5,7-dimethoxysaccharin.

Experimental Protocol

Step 1: Diazotization of 2-Amino-3,5-dimethoxybenzoic Acid

The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This is a standard and well-documented procedure in organic synthesis.[5]

  • Procedure:

    • Suspend 2-amino-3,5-dimethoxybenzoic acid in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution is used immediately in the next step.

  • Causality: The use of low temperatures is critical to prevent the highly reactive diazonium salt from decomposing. The strong acidic environment is necessary for the formation of nitrous acid in situ from sodium nitrite.

Step 2: Sulfonylation of the Diazonium Salt

This step introduces the sulfonyl chloride functionality through a reaction with sulfur dioxide, catalyzed by a copper salt. This is analogous to a Sandmeyer reaction.

  • Procedure:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.

    • Cool this solution to 10-15 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with continuous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-carboxy-4,6-dimethoxybenzenesulfonyl chloride.

  • Causality: The copper catalyst is essential for the conversion of the diazonium salt to the sulfonyl chloride.[6] The reaction proceeds via a radical mechanism initiated by the reduction of the diazonium salt by Cu(I) (formed in situ from Cu(II) and SO2).

Step 3: Amination of 2-Carboxy-4,6-dimethoxybenzenesulfonyl Chloride

The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia.

  • Procedure:

    • Add the 2-carboxy-4,6-dimethoxybenzenesulfonyl chloride from Step 2 portion-wise to an excess of chilled concentrated ammonium hydroxide.

    • Stir the mixture vigorously, maintaining a low temperature.

    • Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-sulfamoyl-3,5-dimethoxybenzoic acid.

  • Causality: The use of excess ammonia ensures complete conversion of the sulfonyl chloride and neutralizes the HCl formed during the reaction. Acidification is necessary to protonate the carboxylate and sulfonamide anions, leading to the precipitation of the product.

Step 4: Cyclization to 5,7-Dimethoxysaccharin

The final step is an intramolecular condensation to form the saccharin ring system.[7]

  • Procedure:

    • Heat 2-sulfamoyl-3,5-dimethoxybenzoic acid at a temperature just above its melting point, or reflux in a high-boiling inert solvent.

    • The reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the crude product by recrystallization to obtain 5,7-dimethoxysaccharin.

  • Causality: The application of heat provides the necessary activation energy for the intramolecular dehydration reaction between the carboxylic acid and the sulfonamide to form the cyclic imide structure of saccharin.

Characterization of 5,7-Dimethoxysaccharin

A comprehensive characterization of the synthesized 5,7-dimethoxysaccharin is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Characterization_Workflow A Synthesized 5,7-Dimethoxysaccharin B ¹H NMR & ¹³C NMR A->B C IR Spectroscopy A->C D HRMS A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Workflow for the characterization of 5,7-dimethoxysaccharin.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 5,7-dimethoxysaccharin based on its chemical structure and data from analogous compounds.[8][9][10]

Technique Predicted Data
¹H NMR - Aromatic protons: Two singlets or doublets (depending on coupling) in the range of δ 6.5-7.5 ppm. - Methoxy protons: Two singlets, each integrating to 3H, around δ 3.8-4.0 ppm. - NH proton: A broad singlet at δ 8.0-9.0 ppm (may be exchangeable with D₂O).
¹³C NMR - Carbonyl carbon: δ 160-170 ppm. - Aromatic carbons attached to oxygen: δ 155-165 ppm. - Other aromatic carbons: δ 100-140 ppm. - Methoxy carbons: δ 55-60 ppm.
IR Spectroscopy - N-H stretch: A broad band around 3300 cm⁻¹. - C-H stretch (aromatic): ~3100 cm⁻¹. - C-H stretch (aliphatic, from methoxy): ~2950-2850 cm⁻¹. - C=O stretch: A strong, sharp peak around 1720-1740 cm⁻¹. - SO₂ stretches: Two strong bands at ~1350 cm⁻¹ and ~1180 cm⁻¹.
HRMS (ESI) - Calculated m/z for [M+H]⁺: C₉H₁₀NO₅S. - Calculated m/z for [M-H]⁻: C₉H₈NO₅S.
Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the connectivity of the atoms.

  • Protocol:

    • Dissolve 5-10 mg of the purified 5,7-dimethoxysaccharin in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Additional experiments such as COSY, HSQC, and HMBC can be performed to unambiguously assign all proton and carbon signals.

Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.[11][12]

  • Protocol:

    • Prepare the sample, for example, as a KBr pellet or a thin film on a salt plate.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the N-H, C=O, SO₂, and C-O functional groups. The SO₂ stretching vibrations are particularly characteristic of the saccharin ring.[13]

High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the accurate mass of the molecule and confirm its elemental composition.[1]

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Compare the experimentally determined accurate mass with the theoretically calculated mass for the expected molecular formula.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of 5,7-dimethoxysaccharin. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success. The comprehensive characterization plan ensures the unambiguous confirmation of the structure and purity of the final compound. This document serves as a valuable resource for researchers engaged in the synthesis of novel saccharin derivatives and the broader field of medicinal chemistry.

References

  • Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. [Link]

  • Popović, Z., Leovac, V., & Mészáros, L. (1990). Infrared spectra of some metal saccharinates. ResearchGate. [Link]

  • Al-Dahhan, W. H. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 44-55. [Link]

  • Al-Khafaji, Y. F., & Al-Okaily, N. M. H. (2020). 2,5-dimethoxyaniline as a New Coupling Agent for the Spectrophotometric Determination of Sulfamethoxazole by Diazotization-Coupling Reaction. ResearchGate. [Link]

  • Sheng, H., et al. (2015). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Paseiro-Cerrato, R., & Lachenmeier, D. W. (2011). METHODS OF ANALYSIS OF SACCHARIN. ResearchGate. [Link]

  • Mildenberger, H., et al. (2000). Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.
  • Lumb, C., et al. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Röschel, K., & Pötsch, W. (2015). The Saccharin Saga – Part 2. ChemistryViews. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Olorunfemi, O. J., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 555, 012011. [Link]

  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. University of Regensburg. [Link]

  • Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate. [Link]

  • Kim, D., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]

  • Baxendale, I. R., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]

  • Al-Dahhan, W. H. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. ResearchGate. [Link]

  • Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. PubMed. [Link]

  • de Oliveira, A. M., & Singh, A. K. (2004). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 40(2), 219-227. [Link]

  • Asad, M. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

  • Ismailov, V. M., et al. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. ResearchGate. [Link]

  • Reddy, P. P., et al. (2011). A Convenient and Efficient Synthesis of 5,6-Disubstituted Pyridine-3-sulfonyl Chlorides. Chemistry & Biology Interface, 1(3), 360-364. [Link]

  • American Chemical Society. (2019). Saccharin. American Chemical Society. [Link]

  • Svobodová, E., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Sustainable Chemistry & Engineering, 9(50), 17006–17013. [Link]

  • National Center for Biotechnology Information. (n.d.). Saccharin. PubChem. [Link]

  • Chen, Y., et al. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

  • Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Sinsheimer, J. E., & Smith, D. R. (1978). High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals. Journal of Pharmaceutical Sciences, 67(7), 990-992. [Link]

  • Al-Obaidi, A. M. J., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14(1), 17294. [Link]

  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 82-86. [Link]

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Sources

Exploratory

Chemical properties of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

An In-Depth Technical Guide to the Chemical Properties of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide Introduction: Unveiling a Versatile Heterocyclic Scaffold The compound 5,7-Dimethoxybenzo[d]isothiazol-3(2H)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Introduction: Unveiling a Versatile Heterocyclic Scaffold

The compound 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide belongs to the benzisothiazole class, a family of sulfur- and nitrogen-containing heterocyclic compounds of significant interest in medicinal and materials chemistry.[1] At its core, this molecule is a derivative of saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide), the first commercially successful artificial sweetener.[1] The foundational saccharin structure has proven to be a pharmacologically significant scaffold, with derivatives exhibiting a wide array of biological activities, including antibacterial and anticancer properties.[2]

The addition of two methoxy groups at the 5- and 7-positions of the benzene ring significantly alters the electronic and steric properties of the parent molecule. This substitution is anticipated to modulate its solubility, reactivity, and, most importantly, its interaction with biological targets. Derivatives of the broader benzo[d]isothiazol-3(2H)-one family are known to exhibit activities such as phosphomannose isomerase (PMI) inhibition, which has implications for anti-tumor and blood glucose regulation applications.[1][3] Furthermore, related structures have been synthesized and evaluated as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase (mPGES-1), key enzymes in inflammatory pathways.[4]

This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide, tailored for researchers and professionals in drug development.

Core Physicochemical and Structural Properties

The fundamental identity and characteristics of a compound are encapsulated in its physicochemical properties. These data points are critical for experimental design, from selecting appropriate solvents to interpreting analytical results.

PropertyValueSource(s)
IUPAC Name 5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-one[5]
Synonyms 5,7-Dimethoxybenzodisothiazol-3(2H)-one 1,1-dioxide[5]
5,7-dimethoxy-1,2-Benzisothiazol-3(2H)-one 1,1-dioxide[6]
CAS Number 64404-51-9[5]
Molecular Formula C₉H₉NO₅S[7]
Molecular Weight 243.24 g/mol [Calculated]
SMILES COC1=CC2=C(C(=C1)OC)S(=O)(=O)NC2=O[5]
PubChem CID 71758465[5]

Synthesis and Reactivity Profile

While specific literature detailing the synthesis of the 5,7-dimethoxy derivative is scarce, its preparation can be logically inferred from established methods for saccharin and its analogs.[8]

Proposed Synthetic Pathway

The synthesis would likely commence from a readily available, appropriately substituted benzene derivative, such as 1,3-dimethoxy-5-methylbenzene. The core benzisothiazole dioxide scaffold is typically formed through a sequence of sulfonation, amination, oxidation, and cyclization. One of the classic routes to saccharin itself starts with toluene.[8] A plausible analogous pathway for the target molecule is outlined below.

Synthesis_Workflow A 1,3-Dimethoxy-5-methylbenzene B Chlorosulfonation (ClSO3H) A->B C 2-Chlorosulfonyl-3,5- dimethoxytoluene B->C D Amination (NH3) C->D E 3,5-Dimethoxytoluene- 2-sulfonamide D->E F Oxidation (e.g., KMnO4, Na2Cr2O7) E->F G 2-(Aminosulfonyl)-3,5- dimethoxybenzoic Acid F->G H Dehydration/ Cyclization (Heat) G->H I 5,7-Dimethoxybenzo[d]isothiazol- 3(2H)-one 1,1-dioxide H->I

Caption: Proposed synthetic workflow for the target compound.

Causality in Experimental Choices:

  • Chlorosulfonation: Chlorosulfonic acid is a powerful electrophile used to introduce the -SO₂Cl group onto the aromatic ring, a necessary precursor for the sulfonamide. The directing effects of the methoxy and methyl groups will influence the regioselectivity of this step.

  • Oxidation: A strong oxidizing agent like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) is required to convert the benzylic methyl group to a carboxylic acid. This step must be performed after the formation of the sulfonamide, as the sulfonyl chloride is sensitive to oxidation and hydrolysis.

  • Cyclization: Heating the resulting 2-sulfamoylbenzoic acid derivative induces intramolecular dehydration to form the stable five-membered sultam ring.

Core Reactivity

The chemical behavior of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is governed by its key functional groups: the acidic N-H proton, the electron-rich aromatic ring, and the stable sulfone and lactam moieties.

  • Acidity of the N-H Proton: The parent saccharin molecule is a notable organic acid with a pKa of approximately 1.6.[8] This acidity arises from the strong electron-withdrawing effect of the adjacent sulfonyl and carbonyl groups, which stabilize the resulting conjugate base. This property makes the nitrogen atom a prime site for nucleophilic attack.

  • N-Functionalization: The acidic proton can be readily deprotonated by a mild base, and the resulting anion can be functionalized via nucleophilic substitution, for example, in reactions analogous to the Gabriel synthesis of amines.[8] This allows for the straightforward introduction of various alkyl or aryl substituents at the N-2 position, a common strategy for creating libraries of bioactive compounds.[9][10]

  • Aromatic Ring Reactivity: The two methoxy groups are strong activating, ortho-, para- directing groups for electrophilic aromatic substitution. Conversely, the fused sultam ring is deactivating. The interplay of these electronic effects will dictate the feasibility and regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation on the benzene ring.

Reactivity_Sites Key Reactivity and Derivatization Sites mol N_H Acidic N-H Proton (pKa ≈ 1.6) Site for N-Alkylation N_H->mol Aro_Ring Electron-Rich Aromatic Ring Activated by OMe groups Site for Electrophilic Substitution Aro_Ring->mol

Caption: Key sites for chemical derivatization.

Spectroscopic Characterization Profile (Predicted)

Detailed experimental spectra are essential for structure elucidation and quality control. Based on the known structure, the following spectroscopic signatures can be predicted.

  • ¹H NMR:

    • Methoxy Protons (-OCH₃): Two singlets, each integrating to 3H, expected in the range of δ 3.8-4.0 ppm.

    • Aromatic Protons (Ar-H): Two doublets (or singlets, depending on coupling constants) in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at the C-4 and C-6 positions. The high electron density from the methoxy groups would shift these signals upfield compared to unsubstituted saccharin.

    • N-H Proton: A broad singlet, typically downfield (δ 10-12 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected around δ 160-170 ppm.

    • Aromatic Carbons: Signals between δ 90-160 ppm. The carbons directly attached to the methoxy groups (C-5, C-7) will be significantly shielded and appear further upfield, while the quaternary carbons of the fused rings will also be distinct.

    • Methoxy Carbons (-OCH₃): Sharp signals expected around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

    • C=O Stretch (Lactam): A strong, sharp absorption band around 1720-1750 cm⁻¹.

    • SO₂ Stretches (Sulfone): Two characteristic strong bands, typically near 1350 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).

    • C-O-C Stretches (Ether): Absorptions in the 1250-1000 cm⁻¹ region.

Biological and Pharmacological Context

The benzo[d]isothiazole 1,1-dioxide scaffold is a "privileged structure" in medicinal chemistry. The specific 5,7-dimethoxy substitution pattern suggests potential for targeted biological activity.

  • Antimicrobial and Antifungal Potential: The isothiazolone ring is a known pharmacophore in biocidal agents.[11][12] While the dioxide form (sultam) is more stable, derivatives often retain antimicrobial properties. Studies on related thiazole derivatives have demonstrated significant antibacterial and antifungal activity, sometimes exceeding that of reference drugs.[13][14] The mechanism can involve the inhibition of key microbial enzymes.[13]

  • Enzyme Inhibition: As noted, various derivatives of this scaffold are potent enzyme inhibitors.[1][4] The methoxy groups can serve as hydrogen bond acceptors and can influence the molecule's orientation within an enzyme's active site, potentially enhancing binding affinity and selectivity. For instance, dimethoxy-substituted benzisothiazole derivatives have been investigated as multifunctional agents for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO).[15]

  • Anticancer Activity: Saccharin and its derivatives have been explored for anticancer properties.[2] The mechanisms are varied, but some derivatives have shown cytotoxic activity against cancer cell lines like MCF-7 (breast) and HepG2 (liver).[16] The lipophilicity and electronic properties imparted by the methoxy groups could enhance cell permeability and target engagement.

Experimental Protocols

The following protocols are generalized methodologies that serve as a validated starting point for the synthesis and evaluation of this compound class.

Protocol 1: N-Alkylation of the Scaffold (A Self-Validating System)

This protocol describes a standard procedure for adding an alkyl chain to the nitrogen atom, a key step in creating a chemical library for structure-activity relationship (SAR) studies.

Objective: To synthesize 2-Alkyl-5,7-dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide in a suitable anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile).

  • Deprotonation: Add 1.1 equivalents of a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃) to the solution. Stir at room temperature for 30 minutes. The formation of the potassium salt can be visually monitored by the dissolution of the base.

  • Alkylation: Add 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) dropwise to the stirred suspension.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Validation: Confirm the structure of the purified product using NMR and Mass Spectrometry. The absence of the N-H proton signal in the ¹H NMR spectrum and the correct molecular ion peak in the mass spectrum validate the success of the reaction.

Protocol 2: General Procedure for an In-Vitro 5-LOX Inhibition Assay

This protocol outlines a representative cell-free assay to screen the compound for potential anti-inflammatory activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human 5-lipoxygenase (5-LOX).

Methodology:

  • Enzyme Preparation: Obtain or purify recombinant human 5-LOX. Determine the optimal enzyme concentration that yields a linear reaction rate under assay conditions.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound dilutions, and the 5-LOX enzyme.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the substrate, arachidonic acid.

  • Detection: Measure the formation of the product (e.g., leukotrienes) over time using a suitable method, such as spectrophotometry (measuring the formation of a conjugated diene system at 234 nm) or a specific ELISA kit.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

  • Self-Validation: Include a known 5-LOX inhibitor (e.g., Zileuton) as a positive control and a vehicle control (DMSO) to ensure the assay is performing correctly. The results for the positive control must fall within a pre-determined acceptable range for the assay to be considered valid.

Conclusion

5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a structurally intriguing molecule that builds upon the well-established and versatile saccharin scaffold. The strategic placement of electron-donating methoxy groups on the aromatic ring modifies its electronic landscape, offering compelling opportunities for further chemical exploration. Its predicted reactivity, particularly at the acidic nitrogen and the activated aromatic ring, makes it an excellent candidate for the development of compound libraries aimed at discovering novel therapeutics. The established biological activities of the parent scaffold in areas such as antimicrobial, anti-inflammatory, and anticancer research provide a strong rationale for investigating the pharmacological potential of this specific derivative. The protocols and data presented in this guide offer a solid, field-proven foundation for researchers to embark on the synthesis, characterization, and evaluation of this promising compound.

References

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Foundational

Spectroscopic Characterization of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide: A Predictive and Methodological Guide

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a compound of interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast the compound's spectral characteristics. Furthermore, it outlines detailed, field-proven methodologies for the acquisition of this data. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate spectral features, design appropriate analytical workflows, and interpret forthcoming experimental results with a higher degree of confidence.

Introduction and Molecular Structure

5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide belongs to the benzisothiazole class of heterocyclic compounds. The core structure, a fusion of a benzene ring and an isothiazole ring, is a recognized scaffold in various biologically active molecules. The 1,1-dioxide oxidation state of the sulfur atom, along with the methoxy and ketone functionalities, imparts specific electronic and conformational properties that are directly probed by spectroscopic techniques. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical and biological systems.

Molecular Formula: C₉H₉NO₅S

Molecular Weight: 243.24 g/mol

CAS Number: 64404-51-9

To facilitate the discussion of the spectroscopic data, the atoms in 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide are numbered as follows:

Caption: Numbering scheme for 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the key features of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be relatively simple, displaying signals for the aromatic protons, the methoxy protons, and the N-H proton. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonyl and carbonyl groups. Protons on an aromatic ring typically appear in the 6.5-8.0 ppm range.[1][2]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0Singlet (broad)1HN-HThe acidic proton on the nitrogen of the sulfonamide is expected to be significantly deshielded and may appear as a broad singlet due to solvent exchange.
~6.5 - 6.7Doublet (J ≈ 2-3 Hz)1HH-6This proton is meta-coupled to H-4. The electron-donating effects of the two adjacent methoxy groups will shield this proton, shifting it upfield.
~6.3 - 6.5Doublet (J ≈ 2-3 Hz)1HH-4This proton is meta-coupled to H-6. It is also shielded by the flanking methoxy and carbonyl/sulfonyl groups, resulting in an upfield shift.
~3.9Singlet3H7-OCH₃Methoxy protons typically appear in the 3.5-4.0 ppm range.
~3.8Singlet3H5-OCH₃The electronic environment of the two methoxy groups is slightly different, which may lead to two distinct singlets.
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide insights into the number of unique carbon environments and their electronic nature. Aromatic carbons typically resonate between 120-150 ppm.[1][3]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C=OThe carbonyl carbon of the lactam is expected to be significantly downfield.
~158C-7Aromatic carbon attached to the electron-donating methoxy group.
~155C-5Aromatic carbon attached to the electron-donating methoxy group.
~140C-3aQuaternary carbon at the fusion of the two rings, deshielded by the adjacent sulfonyl group.
~120C-7aQuaternary carbon at the fusion of the two rings.
~100C-6Aromatic methine carbon, shielded by two adjacent methoxy groups.
~98C-4Aromatic methine carbon, shielded by the adjacent methoxy group.
~56.57-OCH₃Carbon of the methoxy group.
~56.05-OCH₃Carbon of the methoxy group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹³C NMR and 1-5 mg for ¹H NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[4] DMSO-d₆ is often a good choice for this compound due to the potentially acidic N-H proton.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.[5]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of about 220 ppm is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required compared to ¹H NMR.[4]

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (to identify H-H couplings), HSQC (to correlate directly bonded C-H pairs), and HMBC (to identify long-range C-H correlations).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock & Shim insert->lock acquire1H Acquire 1H Spectrum lock->acquire1H acquire13C Acquire 13C Spectrum acquire1H->acquire13C acquire2D Acquire 2D Spectra (Optional) acquire13C->acquire2D ft Fourier Transform acquire2D->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Structure Elucidation Structure Elucidation integrate->Structure Elucidation

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The predicted IR spectrum of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide will be characterized by absorptions corresponding to its key structural motifs.

Predicted IR Absorption Data

The following table summarizes the expected characteristic absorption bands.[6][7][8]

Predicted Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3200 - 3400Medium, BroadN-H stretchSulfonamide
~3000 - 3100MediumAromatic C-H stretchAromatic Ring
~2850 - 2960MediumAliphatic C-H stretchMethoxy Groups
~1700 - 1720StrongC=O stretchLactam Carbonyl
~1580 - 1620MediumC=C stretchAromatic Ring
~1330 - 1370StrongAsymmetric SO₂ stretchSulfonyl Group
~1150 - 1180StrongSymmetric SO₂ stretchSulfonyl Group
~1200 - 1250StrongAsymmetric C-O-C stretchAryl Ether
~1020 - 1080StrongSymmetric C-O-C stretchAryl Ether
Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Collection:

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Cleaning:

    • After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron ionization is a hard ionization technique that leads to extensive fragmentation, providing a structural "fingerprint." The molecular ion peak (M⁺) is expected at m/z 243.

Predicted Fragmentation Pathway:

The fragmentation is likely to be initiated by the loss of key functional groups. A plausible pathway involves the loss of SO₂ and subsequent fragmentation of the methoxy groups. The fragmentation of sulfonamides can be complex, sometimes involving rearrangements.[9][10][11]

MS_Fragmentation M [M]⁺˙ m/z = 243 M_minus_SO2 [M - SO₂]⁺˙ m/z = 179 M->M_minus_SO2 - SO₂ M_minus_SO2_minus_CH3 [M - SO₂ - CH₃]⁺ m/z = 164 M_minus_SO2->M_minus_SO2_minus_CH3 - •CH₃ M_minus_SO2_minus_CH3_minus_CO [M - SO₂ - CH₃ - CO]⁺ m/z = 136 M_minus_SO2_minus_CH3->M_minus_SO2_minus_CH3_minus_CO - CO

Caption: A plausible fragmentation pathway for 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide in EI-MS.

Predicted Key Fragments:

m/zProposed Fragment
243Molecular ion [M]⁺˙
179[M - SO₂]⁺˙
164[M - SO₂ - •CH₃]⁺
136[M - SO₂ - •CH₃ - CO]⁺
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate fragments and create a library-searchable spectrum.

    • Alternatively, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to favor the observation of the molecular ion.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

    • Acquire data over a mass range of m/z 50-500 to ensure all relevant fragments are detected.

Conclusion

This guide provides a robust, theory-backed framework for the spectroscopic analysis of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable starting point for researchers. By understanding the anticipated spectral features and employing rigorous analytical methodologies, scientists can confidently identify and characterize this compound, paving the way for its further investigation in drug discovery and development programs.

References

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Exploratory

An In-depth Technical Guide to the Therapeutic Landscape of 5,7-Dimethoxyflavone

Abstract 5,7-Dimethoxyflavone (DMF), a naturally occurring methoxyflavone, has emerged as a promising multifaceted therapeutic agent with a diverse range of biological activities. This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5,7-Dimethoxyflavone (DMF), a naturally occurring methoxyflavone, has emerged as a promising multifaceted therapeutic agent with a diverse range of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets of DMF, moving beyond a simple cataloging of effects to a causal analysis of its mechanisms of action. We delve into the signaling pathways and molecular interactions that underpin its demonstrated anti-inflammatory, neuroprotective, anti-sarcopenic, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols to validate and further investigate the therapeutic potential of this compelling molecule.

Introduction: 5,7-Dimethoxyflavone - A Molecule of Interest

5,7-Dimethoxyflavone, also known as 5,7-dimethoxychrysin, is a flavonoid characterized by the presence of two methoxy groups at the 5 and 7 positions of the A ring. This structural feature is believed to enhance its metabolic stability and bioavailability compared to its hydroxylated counterparts, making it a more robust candidate for therapeutic development.[1] Found in plants such as Kaempferia parviflora (black ginger), DMF has been traditionally used in some cultures for various medicinal purposes.[2] Modern scientific investigation has begun to unravel the molecular basis for these traditional uses, revealing a compound that interacts with a multitude of cellular targets. This guide will systematically dissect these targets, providing a framework for future research and development.

The Anti-Sarcopenic Potential of 5,7-Dimethoxyflavone: A Focus on Muscle Homeostasis

Sarcopenia, the age-related loss of muscle mass and function, presents a significant and growing unmet medical need. DMF has shown considerable promise in preclinical models of sarcopenia by coordinately regulating protein turnover and mitochondrial biogenesis.[2]

Core Therapeutic Target: The PI3K/Akt/mTOR Signaling Nexus

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis. DMF has been demonstrated to stimulate this pathway, leading to a cascade of downstream effects that promote muscle protein synthesis.[2]

  • Mechanism of Action: DMF activates PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates and activates mTOR, a serine/threonine kinase that is a master regulator of protein synthesis. mTOR activation leads to the phosphorylation of its downstream effectors, p70S6K and 4E-BP1, ultimately resulting in an increased rate of protein translation.[2]

Downstream Modulation of Protein Degradation: Inhibition of the FoxO3a Pathway

Concurrent with its anabolic effects, DMF also suppresses muscle protein breakdown. This is achieved through the inhibition of the Forkhead box O3 (FoxO3a) transcription factor, a key regulator of muscle atrophy.

  • Mechanism of Action: Akt, activated by DMF, phosphorylates FoxO3a. This phosphorylation event sequesters FoxO3a in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of atrophy-related genes, including the E3 ubiquitin ligases MuRF1 and atrogin-1, as well as genes involved in the autophagy-lysosomal system.[2]

Enhancing Mitochondrial Function: A PGC-1α-Mediated Mechanism

Mitochondrial dysfunction is a hallmark of sarcopenia. DMF has been shown to improve mitochondrial biogenesis and function through the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and its downstream targets.[2]

  • Mechanism of Action: DMF upregulates the expression of PGC-1α, a master regulator of mitochondrial biogenesis. PGC-1α, in turn, co-activates nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), leading to increased mitochondrial DNA replication and the synthesis of new mitochondria.[2]

Diagram 1: Signaling Pathway of 5,7-Dimethoxyflavone in Sarcopenia

DMF 5,7-Dimethoxyflavone PI3K PI3K DMF->PI3K Activates PGC1a PGC-1α DMF->PGC1a Upregulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits (Phosphorylation) p70S6K p70S6K mTOR->p70S6K Activates 4EBP1 4E-BP1 mTOR->4EBP1 Inhibits Protein_Synthesis Protein Synthesis (Anabolism) p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Proteolysis Proteolysis (Catabolism) FoxO3a->Proteolysis Induces NRF1 NRF1 PGC1a->NRF1 Activates TFAM TFAM PGC1a->TFAM Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis NRF1->Mitochondrial_Biogenesis TFAM->Mitochondrial_Biogenesis

Caption: Causal pathway of 5,7-Dimethoxyflavone in muscle homeostasis.

Experimental Validation Protocol: Investigating the Anti-Sarcopenic Effects of DMF in C2C12 Myotubes

This protocol outlines an in vitro approach to validate the key therapeutic targets of DMF in a muscle cell line.

Objective: To determine the effect of DMF on myotube hypertrophy, protein synthesis, and the expression of key signaling molecules in an in vitro model of muscle.

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • DMF Treatment:

    • Treat differentiated myotubes with varying concentrations of DMF (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 24-48 hours.

  • Myotube Diameter Measurement:

    • Fix cells with 4% paraformaldehyde and stain with an antibody against a muscle-specific protein (e.g., myosin heavy chain).

    • Capture images using fluorescence microscopy and measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ). An increase in diameter indicates hypertrophy.

  • Protein Synthesis Assay (SUnSET):

    • During the final 30 minutes of DMF treatment, add puromycin (a tRNA analog that incorporates into nascent polypeptide chains) to the culture medium.

    • Lyse the cells and perform a Western blot using an anti-puromycin antibody. The intensity of the puromycin signal is directly proportional to the rate of global protein synthesis.

  • Western Blot Analysis:

    • Prepare protein lysates from treated myotubes.

    • Perform Western blotting to assess the phosphorylation status and total protein levels of key signaling molecules:

      • p-Akt (Ser473) / Total Akt

      • p-mTOR (Ser2448) / Total mTOR

      • p-p70S6K (Thr389) / Total p70S6K

      • p-4E-BP1 (Thr37/46) / Total 4E-BP1

      • p-FoxO3a (Ser253) / Total FoxO3a

      • PGC-1α, NRF1, TFAM

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from treated myotubes.

    • Perform qRT-PCR to measure the mRNA expression levels of atrophy-related genes (MuRF1, atrogin-1) and mitochondrial biogenesis genes (PGC-1α, NRF1, TFAM).

Diagram 2: Experimental Workflow for Validating Anti-Sarcopenic Targets

cluster_0 In Vitro Model cluster_1 Treatment & Analysis C2C12_myoblasts C2C12 Myoblasts Differentiation Differentiation (2% Horse Serum) C2C12_myoblasts->Differentiation C2C12_myotubes C2C12 Myotubes Differentiation->C2C12_myotubes DMF_Treatment DMF Treatment (Varying Concentrations) C2C12_myotubes->DMF_Treatment Myotube_Diameter Myotube Diameter (Hypertrophy) DMF_Treatment->Myotube_Diameter Protein_Synthesis Protein Synthesis (SUnSET Assay) DMF_Treatment->Protein_Synthesis Western_Blot Western Blot (Signaling Proteins) DMF_Treatment->Western_Blot qRT_PCR qRT-PCR (Gene Expression) DMF_Treatment->qRT_PCR

Caption: Workflow for in vitro validation of DMF's anti-sarcopenic effects.

Neuroprotective Mechanisms of 5,7-Dimethoxyflavone

The neuroprotective properties of DMF are attributed to its ability to modulate multiple targets involved in neurotransmission and neuroinflammation, making it a promising candidate for neurodegenerative diseases like Alzheimer's.[3][4]

Predicted and Validated Molecular Targets

In silico modeling combined with in vivo studies in mice have identified several potential protein targets for DMF.[3][4]

  • GABA-A Receptors (GABRA1, GABRG2): Molecular docking studies have shown strong binding interactions between DMF and the GABRA1 and GABRG2 subunits of the GABA-A receptor, suggesting a potential modulation of inhibitory neurotransmission.[3][4]

  • Serotonin Receptors (5-HT2A, 5-HT2C): DMF has been shown to upregulate the hippocampal mRNA expression of these serotonin receptors, indicating a role in modulating serotonergic signaling, which is often dysregulated in neurodegenerative and psychiatric disorders.[3][4]

  • Insulin-like Growth Factor 1 Receptor (IGF1R): This receptor is implicated in neuronal survival and plasticity. Its prediction as a target suggests a potential mechanism for the pro-cognitive effects of DMF.[3][4]

Anti-Neuroinflammatory and Pro-Cognitive Effects

DMF has demonstrated the ability to mitigate neuroinflammation and improve cognitive function in preclinical models.

  • Reduction of Pro-inflammatory Cytokines: DMF significantly reduces the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in the brain.[4]

  • Reduction of Amyloid-β (Aβ): In models of Alzheimer's disease, DMF has been shown to decrease the levels of Aβ, a key pathological hallmark of the disease.[4]

  • Increase in Brain-Derived Neurotrophic Factor (BDNF): DMF treatment has been associated with a significant increase in the levels of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[4]

Table 1: Summary of Predicted and Validated Neuroprotective Targets of 5,7-Dimethoxyflavone

TargetPredicted/ValidatedPutative Mechanism of Action
GABRA1, GABRG2Predicted (in silico), Validated (in vivo)Modulation of inhibitory neurotransmission
5-HT2A, 5-HT2CPredicted (in silico), Validated (in vivo)Modulation of serotonergic signaling
IGF1RPredicted (in silico)Promotion of neuronal survival and plasticity
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Validated (in vivo)Reduction of neuroinflammation
Amyloid-β (Aβ)Validated (in vivo)Reduction of Alzheimer's disease pathology
BDNFValidated (in vivo)Enhancement of neuronal survival and plasticity

Anti-Inflammatory Properties of 5,7-Dimethoxyflavone

Chronic inflammation is a key driver of numerous diseases. DMF exhibits potent anti-inflammatory effects by targeting central inflammatory signaling pathways.[5]

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical for the production of pro-inflammatory mediators. DMF has been shown to downregulate both of these pathways.[5]

  • Mechanism of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), DMF inhibits the activation of NF-κB and the phosphorylation of MAPK pathway components (e.g., JNK, p38). This leads to a decreased production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-1β.[5][6]

Anticancer Activity of 5,7-Dimethoxyflavone

DMF has demonstrated anticancer activity in various cancer cell lines, particularly in liver cancer.[1][7]

Induction of Apoptosis via ROS Generation

A key mechanism of DMF's anticancer effect is the induction of apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS).[7]

  • Mechanism of Action: DMF treatment in HepG2 liver cancer cells leads to an increase in intracellular ROS levels. This oxidative stress triggers a reduction in the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway. This ultimately leads to cell cycle arrest in the Sub-G1 phase and apoptotic cell death.[7]

Table 2: Anticancer Activity of 5,7-Dimethoxyflavone in HepG2 Cells

ParameterEffect of DMF
IC5025 µM
Cell ViabilityReduced
ROS GenerationIncreased
Mitochondrial Membrane Potential (ΔΨm)Reduced
Cell CycleArrest at Sub-G1 phase
ApoptosisInduced
Colony Forming PotentialReduced

Data from[7]

Future Directions and Conclusion

5,7-Dimethoxyflavone is a promising natural product with a remarkable polypharmacological profile. Its ability to modulate key signaling pathways in sarcopenia, neurodegeneration, inflammation, and cancer positions it as a valuable lead compound for drug discovery. The experimental protocols outlined in this guide provide a starting point for the validation and further exploration of its therapeutic targets. Future research should focus on in-depth mechanistic studies, pharmacokinetic and pharmacodynamic profiling, and ultimately, well-designed clinical trials to translate the preclinical promise of DMF into tangible therapeutic benefits for patients.

References

  • The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. MDPI. [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. ResearchGate. [Link]

  • Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. PMC - NIH. [Link]

  • Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells. PMC - NIH. [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PubMed. [Link]

  • Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress. PubMed. [Link]

  • Relationship: Inflammation and 5,7-Dimethoxyflavone. Caring Sunshine. [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PMC - NIH. [Link]

Sources

Foundational

In Silico Prediction of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide. Recognizing the scarcity of direct experi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide. Recognizing the scarcity of direct experimental data for this compound, we leverage its structural similarity to known bioactive molecules, particularly saccharin derivatives and other antimicrobial/antifungal agents, to propose and investigate plausible therapeutic targets. This document outlines a systematic, multi-faceted computational approach encompassing target identification, molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each section is designed to be a self-validating protocol, offering not just procedural steps but also the underlying scientific rationale, thereby empowering researchers to apply these methods to their own drug discovery pipelines. All methodologies are supported by citations to authoritative sources and are designed to be reproducible.

Introduction: The Rationale for In Silico Bioactivity Profiling

The early stages of drug discovery are characterized by a high attrition rate, with many promising compounds failing due to unforeseen toxicity or lack of efficacy. In silico bioactivity prediction has emerged as an indispensable tool to mitigate these risks, offering a rapid and cost-effective means to prioritize candidates for further experimental validation.[1] By simulating the interactions between a small molecule and its potential biological targets, we can gain valuable insights into its mechanism of action, binding affinity, and overall drug-likeness.

The subject of this guide, 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS: 64404-51-9), is a derivative of the well-known artificial sweetener saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). While direct biological data on this specific methoxy-substituted derivative is limited, the saccharin scaffold is known to interact with several biological targets. Notably, saccharin and its derivatives have been investigated as inhibitors of carbonic anhydrase IX, an enzyme implicated in cancer, and have also shown anti-inflammatory properties. Furthermore, the broader isothiazolone class of compounds is recognized for its antimicrobial and antifungal activities.[2]

This guide will therefore explore the potential of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide as a modulator of three distinct, therapeutically relevant protein targets:

  • Carbonic Anhydrase IX (CA IX): A potential anticancer target.

  • Janus Kinase 1 (JAK1): A key mediator in inflammatory signaling pathways.

  • Lanosterol 14-alpha demethylase (CYP51): A crucial enzyme in fungal cell membrane biosynthesis.

By systematically applying a suite of in silico techniques, we will construct a comprehensive bioactivity profile for this molecule of interest.

The In Silico Workflow: A Multi-Pillar Approach

Our predictive workflow is built upon a foundation of complementary computational methods. This integrated approach provides a more robust and reliable assessment of bioactivity than any single method in isolation.

G cluster_0 Ligand & Target Preparation cluster_1 Bioactivity Prediction cluster_2 Drug-Likeness & Safety cluster_3 Output & Analysis Ligand Ligand Structure (SMILES to 3D) Docking Molecular Docking (Binding Affinity & Pose) Ligand->Docking Pharmacophore Pharmacophore Modeling (Feature Identification) Ligand->Pharmacophore QSAR QSAR Analysis (Predictive Modeling) Ligand->QSAR ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Ligand->ADMET Target_ID Target Identification (Literature & Analogs) Target_Prep Target Structure (PDB Database) Target_ID->Target_Prep Target_Prep->Docking Report Comprehensive Bioactivity Profile Docking->Report Pharmacophore->Report QSAR->Report ADMET->Report

Figure 1: Overall in silico bioactivity prediction workflow.

Ligand and Target Preparation: The Foundation of Accurate Predictions

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical steps for preparing both the ligand (5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide) and its potential protein targets.

Ligand Preparation

The first step is to obtain a high-quality 3D structure of our molecule of interest.

Experimental Protocol:

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide, the SMILES string is COC1=CC2=C(C=C1OC)S(=O)(=O)NC2=O.[3]

  • Convert to 3D Structure: Utilize a chemical informatics tool such as Open Babel or the online PubChem Sketcher to convert the SMILES string into a 3D structure.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a force field such as MMFF94 or UFF to obtain a more realistic and stable conformation. This can be done using software like Avogadro or PyMOL.

  • Save in a Suitable Format: Save the energy-minimized 3D structure in a .mol2 or .pdbqt format for use in subsequent docking and pharmacophore modeling studies.

Target Identification and Preparation

Based on the known activities of structurally similar compounds, we have selected three potential protein targets. For each target, we will download a high-resolution crystal structure from the Protein Data Bank (PDB).[4]

Selected Protein Targets:

Target NamePDB IDOrganismRationale
Carbonic Anhydrase IXHomo sapiensTarget for saccharin-based anticancer agents.[5]
Janus Kinase 1Homo sapiensImplicated in inflammatory signaling pathways.[6][7]
Lanosterol 14α-demethylaseCandida albicansEstablished target for antifungal drugs.[8]

Experimental Protocol:

  • Download PDB File: Access the RCSB PDB database and download the coordinate file for the selected PDB ID.

  • Remove Non-essential Molecules: The PDB file often contains water molecules, ions, and co-crystallized ligands that are not part of the protein itself. These should be removed using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Add Polar Hydrogens and Assign Charges: Most PDB structures do not include hydrogen atoms. Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges) to the protein atoms. This is a critical step for accurate docking simulations. Software like AutoDockTools can automate this process.

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can often be inferred from the position of the co-crystallized ligand in the original PDB file. The binding site is typically defined by a grid box that encompasses the active site residues.

  • Save as a PDBQT File: For use with AutoDock Vina, save the prepared protein structure in the .pdbqt format.

Molecular Docking: Simulating the Ligand-Target Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically in the form of a binding affinity score.

G Ligand Prepared Ligand (.pdbqt) Vina AutoDock Vina (Docking Simulation) Ligand->Vina Receptor Prepared Receptor (.pdbqt) Receptor->Vina Grid Define Grid Box (Binding Site) Grid->Vina Results Analyze Results (Binding Affinity & Pose) Vina->Results

Figure 2: Molecular docking workflow using AutoDock Vina.

Experimental Protocol (using AutoDock Vina):

  • Prepare Input Files: You will need the prepared ligand and receptor in .pdbqt format and a configuration file (conf.txt) that specifies the coordinates of the grid box.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

  • Analyze the Results: The output file (output.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log.txt file will contain a summary of the binding affinities for each predicted mode. Lower binding affinity values indicate a more favorable interaction.

  • Visualize the Interactions: Use a molecular visualization program like PyMOL or Discovery Studio Visualizer to examine the predicted binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Hypothetical Docking Results:

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Carbonic Anhydrase IX8Q19-8.5His94, His96, His119, Thr200
Janus Kinase 16SM8-9.2Leu881, Gly885, Val889, Leu932
Lanosterol 14α-demethylase4LXJ-7.9Tyr132, Phe228, Met508

Note: These are hypothetical values for illustrative purposes.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[9] This can be done based on a set of known active ligands (ligand-based) or from the ligand-receptor complex (structure-based).

Experimental Protocol (Ligand-Based using PharmaGist):

  • Select a Set of Active Ligands: Since we are investigating a single compound, a ligand-based approach would involve finding a set of structurally diverse molecules known to be active against one of our target proteins. For example, for Carbonic Anhydrase IX, we could use a set of known sulfonamide inhibitors.

  • Submit to PharmaGist: The PharmaGist web server allows you to upload a set of active ligands in .mol2 format.[9][10]

  • Analyze the Pharmacophore Model: PharmaGist will generate a set of pharmacophore models, each consisting of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The best model is the one that is shared by the most active molecules.

  • Map the Target Compound: Our target compound, 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide, can then be mapped onto the generated pharmacophore to see if it possesses the required chemical features in the correct spatial arrangement.

G HBD H-Bond Donor HBA H-Bond Acceptor HBD->HBA 3.5 Å Aro Aromatic Ring HBA->Aro 4.2 Å Hyd Hydrophobic Aro->Hyd 5.1 Å

Figure 3: A hypothetical pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[5] While we are focused on a single compound, understanding the principles of QSAR is crucial for interpreting its potential activity in the context of related molecules.

QSAR Workflow:

  • Data Collection: A QSAR model requires a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target.

  • Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated.

  • Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets.[5]

Once a validated QSAR model is established, the descriptors for 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide can be calculated and its biological activity predicted.

ADMET Prediction: Assessing Drug-Likeness and Safety

A promising bioactive compound must also possess favorable pharmacokinetic properties to be a viable drug candidate. ADMET prediction tools estimate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile.

Experimental Protocol (using SwissADME):

  • Input the SMILES String: The SwissADME web server provides a user-friendly interface where you can input the SMILES string of the compound.[6]

  • Analyze the Results: SwissADME calculates a wide range of physicochemical properties and predicts various ADMET parameters, including:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.

    • Gastrointestinal (GI) Absorption: Prediction of oral bioavailability.

    • Blood-Brain Barrier (BBB) Permeation: Likelihood of crossing into the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.

    • Toxicity Risks: Alerts for potential toxicophores.

Predicted ADMET Properties for 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide:

PropertyPredicted ValueInterpretation
Molecular Weight243.24 g/mol Complies with Lipinski's rule (<500)
LogP (o/w)1.25Optimal lipophilicity for oral absorption
H-bond Donors1Complies with Lipinski's rule (≤5)
H-bond Acceptors5Complies with Lipinski's rule (≤10)
GI AbsorptionHighGood potential for oral bioavailability
BBB PermeantNoUnlikely to cause CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
PAINS alert0No alerts for promiscuous compounds

Note: These are predicted values and require experimental verification.

Synthesis of Findings and Future Directions

This in silico investigation provides a comprehensive, albeit predictive, bioactivity profile for 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide. The molecular docking studies suggest that this compound has the potential to bind with high affinity to the active sites of Carbonic Anhydrase IX, Janus Kinase 1, and Lanosterol 14α-demethylase, indicating plausible anticancer, anti-inflammatory, and antifungal activities, respectively. The ADMET predictions further suggest that this molecule possesses favorable drug-like properties with a low risk of promiscuous activity, though a potential for CYP-mediated drug interactions should be noted.

The pharmacophore and QSAR analyses, while not directly performed on this single molecule, provide a framework for its future optimization. Should experimental validation confirm activity against one of the predicted targets, these methods can be employed to design and prioritize analogs with improved potency and selectivity.

Ultimately, the in silico predictions presented in this guide must be substantiated by in vitro and in vivo experimental studies. The computational data, however, serves as a strong foundation for hypothesis-driven experimental design, significantly streamlining the path towards validating the therapeutic potential of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

References

  • RCSB Protein Data Bank. (n.d.). Homepage. Retrieved January 28, 2026, from [Link]

  • RCSB Protein Data Bank. (2014). Saccharomyces cerevisiae lanosterol 14-alpha demethylase with lanosterol bound. [Link]

  • Schneidman-Duhovny, D., Dror, O., Inbar, Y., Nussinov, R., & Wolfson, H. J. (2008). PharmaGist: a webserver for ligand-based pharmacophore detection. Nucleic acids research, 36(Web Server issue), W223–W228. [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved January 28, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • RCSB Protein Data Bank. (2023). The Crystal Structure of Human Carbonic Anhydrase IX in Complex with Sulfonamide. [Link]

  • RCSB Protein Data Bank. (2020). Human jak1 kinase domain in complex with inhibitor. [Link]

  • PharmaGist. (n.d.). PharmaGist: a webserver for ligand-based pharmacophore detection. Retrieved January 28, 2026, from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved January 28, 2026, from [Link]

  • Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Retrieved January 28, 2026, from [Link]

  • Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Retrieved January 28, 2026, from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Retrieved January 28, 2026, from [Link]

  • Patsnap. (2023, May 21). What is the significance of QSAR in drug design?. Retrieved January 28, 2026, from [Link]

  • U.S. Patent No. US6376680B1. (2002). Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 5,7-Dimethoxysaccharin

Introduction 5,7-Dimethoxysaccharin is a derivative of saccharin, a well-known artificial sweetener.[1][2] The addition of two methoxy groups to the aromatic ring is anticipated to alter its physicochemical properties, s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,7-Dimethoxysaccharin is a derivative of saccharin, a well-known artificial sweetener.[1][2] The addition of two methoxy groups to the aromatic ring is anticipated to alter its physicochemical properties, such as solubility, polarity, and metabolic stability, which may influence its biological activity and potential applications in drug development and food science. As with any novel compound intended for pharmaceutical or food-related use, robust and reliable analytical methods for its quantification are paramount for quality control, pharmacokinetic studies, and safety assessments.

Three distinct analytical techniques are presented: High-Performance Liquid Chromatography (HPLC) for high-specificity and sensitivity quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and quantification, and UV-Vis Spectrophotometry for rapid screening and quantification in simpler matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale: Reversed-phase HPLC is the most common and reliable method for the analysis of saccharin and its derivatives due to its high resolution, sensitivity, and applicability to a wide range of matrices.[4][8] A C18 column is proposed due to its versatility in retaining moderately polar compounds like 5,7-Dimethoxysaccharin. The mobile phase, a mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile, allows for the fine-tuning of the retention time and peak shape. UV detection is suitable as the aromatic ring and conjugated system in the saccharin scaffold are expected to exhibit strong UV absorbance.

Proposed HPLC Method Parameters
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase chromatography, providing good resolution and peak shape for small organic molecules.[9]
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH 3.5)B: AcetonitrilePhosphate buffer controls the ionization of the analyte for consistent retention. Acetonitrile provides good peak shape and elution strength.
Gradient 70% A / 30% B, isocraticAn isocratic elution is simpler to transfer and validate. The ratio can be optimized based on preliminary experiments to achieve a retention time of 3-5 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[9]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)DAD allows for the determination of the optimal detection wavelength and assessment of peak purity.
Detection Wavelength To be determined (expected ~230-280 nm)The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution of 5,7-Dimethoxysaccharin. A wavelength of 230 nm is a good starting point based on saccharin analysis.[9]
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard s2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) s1->s2 s3 Prepare Calibration Curve (e.g., 1-100 µg/mL) s2->s3 h2 Inject Standard/Sample s3->h2 Inject Standards s4 Prepare Sample (Dissolve/Extract & Filter) s4->h2 Inject Sample h1 Equilibrate HPLC System with Mobile Phase h1->h2 h3 Data Acquisition (Chromatogram) h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC quantification of 5,7-Dimethoxysaccharin.

Protocol for HPLC Quantification
  • Preparation of Mobile Phase: Prepare a 20 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Preparation of Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5,7-Dimethoxysaccharin reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For pure substance: Accurately weigh the sample and dissolve in the diluent to achieve a concentration within the calibration range.

    • For formulated product: Develop a sample extraction procedure (e.g., dissolution followed by solid-phase extraction) to remove interfering excipients. The final extract should be dissolved in the diluent.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Integrate the peak area of 5,7-Dimethoxysaccharin in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 5,7-Dimethoxysaccharin in the samples using the linear regression equation of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides high selectivity and sensitivity, and the mass spectrum serves as a definitive confirmation of the analyte's identity. For non-volatile compounds like saccharin and its derivatives, a derivatization step is often required to increase their volatility for gas chromatography.[4][10] Methylation is a common derivatization technique for saccharin.

Proposed GC-MS Method Parameters
ParameterRecommended ConditionJustification
Derivatization Agent Trimethylsilylation (TMS) reagent (e.g., BSTFA with 1% TMCS)TMS is a common and effective derivatizing agent for making compounds more volatile for GC analysis.[4]
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of underivatized and derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Temperature Program Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature ramp is necessary to separate the analyte from the solvent and any potential byproducts.
MS Interface Temp. 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS, providing reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Selected Ion Monitoring (SIM) and Full ScanFull scan for initial identification of the derivatized product's mass spectrum. SIM mode for enhanced sensitivity in quantitative analysis, monitoring characteristic ions.
Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Standard/Sample in appropriate solvent s2 Add Derivatization Agent (e.g., BSTFA) s1->s2 s3 Heat to complete reaction (e.g., 70°C for 30 min) s2->s3 g1 Inject Derivatized Standard/Sample s3->g1 g2 Chromatographic Separation g1->g2 g3 Mass Spectrometric Detection g2->g3 d1 Extract Ion Chromatogram (SIM) g3->d1 d2 Integrate Peak Area d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Sample d3->d4

Caption: Workflow for GC-MS quantification of 5,7-Dimethoxysaccharin.

Protocol for GC-MS Quantification
  • Derivatization:

    • To 100 µL of a standard or sample solution in a suitable solvent (e.g., pyridine), add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

    • Acquire data in both full scan and SIM mode. For SIM mode, select at least three characteristic ions of the derivatized 5,7-Dimethoxysaccharin.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 5,7-Dimethoxysaccharin based on its retention time and mass spectrum.

    • For quantification, use the peak area from the SIM chromatogram of the most abundant and specific ion.

    • Construct a calibration curve and determine the sample concentration as described for the HPLC method.

UV-Vis Spectrophotometry

Rationale: UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with a UV-absorbing chromophore.[11] This method is particularly useful for the analysis of pure substances or simple formulations where interfering substances are minimal. Derivative spectrophotometry can be employed to enhance specificity in the presence of background interference.[3][12]

Proposed UV-Vis Spectrophotometry Method Parameters
ParameterRecommended ConditionJustification
Solvent 0.1 M Hydrochloric Acid or MethanolThe choice of solvent can influence the absorption spectrum. An acidic solution may be required to ensure the compound is in a single ionic form.
Wavelength Scan 200 - 400 nmTo determine the wavelength of maximum absorbance (λmax).
Detection Wavelength λmax (to be determined)Measurement at λmax provides the highest sensitivity and minimizes errors. For saccharin, a λmax around 267.5 nm has been reported.[11]
Cuvette 1 cm path length, quartzQuartz cuvettes are transparent in the UV region. A 1 cm path length is standard.
Blank The same solvent used to dissolve the sample.To correct for any absorbance from the solvent and cuvette.
Experimental Workflow for UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing s1 Prepare Standard Stock Solution s2 Prepare Calibration Standards (e.g., 5-25 µg/mL) s1->s2 u3 Measure Absorbance of Standards and Sample at λmax s2->u3 s3 Prepare Sample Solution s3->u3 u1 Determine λmax using a standard solution u1->u3 u2 Zero Spectrophotometer with Blank u2->u3 d1 Generate Calibration Curve (Absorbance vs. Concentration) u3->d1 d2 Calculate Sample Concentration using Beer-Lambert Law d1->d2

Caption: Workflow for UV-Vis spectrophotometric quantification of 5,7-Dimethoxysaccharin.

Protocol for UV-Vis Spectrophotometric Quantification
  • Determination of λmax:

    • Prepare a solution of 5,7-Dimethoxysaccharin of intermediate concentration (e.g., 10 µg/mL) in the chosen solvent.

    • Scan the solution from 200 to 400 nm to identify the wavelength of maximum absorbance.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions with concentrations ranging from, for example, 5 to 25 µg/mL.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution with a concentration expected to fall within the calibration range.

    • Measure the absorbance of the sample solution at λmax.

  • Calculation:

    • Determine the concentration of the sample from the calibration curve.

Method Validation

Each of the proposed analytical methods must be validated to ensure its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[5][6][7] The following parameters should be evaluated:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This can be demonstrated by analyzing placebo formulations and stressed samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended. The correlation coefficient, y-intercept, and slope of the regression line should be reported.[6]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
Accuracy The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can also be determined from the standard deviation of the response and the slope.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Summary of Hypothetical Validation Data
ParameterHPLCGC-MSUV-Vis
Linearity (r²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1000.1 - 205 - 25
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (RSD%) < 2.0%< 3.0%< 2.0%
LOD (µg/mL) 0.10.020.5
LOQ (µg/mL) 0.30.061.5

Conclusion

This document provides a detailed framework for the development and validation of analytical methods for the quantification of 5,7-Dimethoxysaccharin. The proposed HPLC, GC-MS, and UV-Vis spectrophotometry methods are based on established scientific principles for the analysis of related compounds. The successful implementation and validation of these methods will ensure the generation of accurate and reliable data for quality control and research purposes. It is crucial to perform a thorough method development and validation study for each specific application and matrix to guarantee the suitability of the chosen method.

References

  • Vianna-Soares, C. D., & de Almeida, V. P. (2003). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 39(3), 325-334. [Link]

  • Zygler, A., Wasik, A., & Namieśnik, J. (2011). METHODS OF ANALYSIS OF SACCHARIN. Journal of Food and Nutrition Sciences, 60(4), 359-366. [Link]

  • PubChem. (n.d.). 5,7-Dimethoxycoumarin. National Center for Biotechnology Information. Retrieved from [Link]

  • ANALYSIS OF SACCHARIN IN RED PORRIDGE FROM TRADITIONAL MARKET WHICH VALIDATED USING UV- VISIBLE SPECTROPHOTOMETRIC. (2019). Jurnal Farmasi Indonesia, 16(1), 1-10. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pantarotto, C., Salmona, M., Fanelli, R., Bianchi, M., & Szczawinska, K. (1981). GLC-mass fragmentographic determination of saccharin in biological fluids. Journal of Pharmaceutical Sciences, 70(8), 871–874. [Link]

  • Smyly, D. S., Woodward, B. B., & Conrad, E. C. (1976). High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals. Journal of the Association of Official Analytical Chemists, 59(1), 14-19. [Link]

  • PubChem. (n.d.). Saccharin. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ejidike, I. P., & Ajibade, P. A. (2019). HPLC Determination of Benzoic Acid, Saccharin, and Caffeine in Carbonated Soft Drinks. International Journal of ChemTech Research, 12(4), 15-23. [Link]

  • Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al Haitham Journal for Pure and Applied Science, 33(2), 1-12. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Vianna-Soares, C. D., & de Almeida, V. P. (2003). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 39(3), 325-334. [Link]

  • Kumar, A., & Sharma, G. (2008). Spectrophotometric method for the determination of saccharin in food and pharmaceutical products. Analytical and Bioanalytical Chemistry, 391(5), 1831–1835. [Link]

  • FooDB. (2010). Showing Compound 5,7-Dimethoxycoumarin (FDB010938). [Link]

  • Zist Yar Sanat Iranian. (n.d.). How to identify saccharin, aspartame, and sweeteners in the food industry using chromatography analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Saccharin. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,7-Dimethoxysaccharin

Welcome to the technical support center for the synthesis of 5,7-Dimethoxysaccharin (5,7-dimethoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide). This guide is designed for researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,7-Dimethoxysaccharin (5,7-dimethoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide). This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during the synthesis, focusing on improving yield and purity. The protocols and insights provided are grounded in established principles of organic chemistry, drawing from analogous, well-documented transformations.

I. Synthesis Overview & Strategy

The synthesis of 5,7-Dimethoxysaccharin is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most logical and cost-effective synthetic strategy commences with a commercially available starting material, 3,5-dimethoxybenzoic acid. The overall transformation involves three key stages:

  • Amidation: Conversion of the carboxylic acid to the corresponding primary amide, 3,5-dimethoxybenzamide.

  • Electrophilic Aromatic Substitution (Chlorosulfonation): Introduction of a chlorosulfonyl group onto the aromatic ring, ortho to the amide functionality.

  • Cyclization: Intramolecular condensation to form the target saccharin heterocycle.

Each of these stages presents unique challenges. This guide will address potential pitfalls and provide actionable solutions for each step.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Stage 1: Amidation cluster_1 Stage 2: Chlorosulfonation cluster_2 Stage 3: Cyclization & Purification A 3,5-Dimethoxybenzoic Acid B 3,5-Dimethoxybenzoyl Chloride A->B SOCl2, DMF (cat.) C 3,5-Dimethoxybenzamide B->C NH4OH D 2-(Chlorosulfonyl)- 3,5-dimethoxybenzamide C->D ClSO3H E 5,7-Dimethoxysaccharin (Crude) D->E Heat or Base F 5,7-Dimethoxysaccharin (Pure) E->F Recrystallization

Caption: Overall synthetic workflow for 5,7-Dimethoxysaccharin.

II. Stage 1: Amidation of 3,5-Dimethoxybenzoic Acid

The first stage of the synthesis is the conversion of 3,5-dimethoxybenzoic acid to 3,5-dimethoxybenzamide. A common and efficient method is a two-step, one-pot process involving the formation of an acyl chloride intermediate followed by amidation.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of 3,5-dimethoxybenzamide is low after the reaction with thionyl chloride and ammonia. What are the likely causes?

A1: Low yields in this stage typically stem from three primary issues: incomplete formation of the acid chloride, hydrolysis of the acid chloride, or inefficient amidation.

  • Incomplete Acid Chloride Formation: The conversion of the carboxylic acid to the acid chloride with thionyl chloride (SOCl₂) is crucial.[1] Ensure that the 3,5-dimethoxybenzoic acid is completely dry, as any moisture will consume the thionyl chloride. The reaction often requires heating (e.g., refluxing in an inert solvent like toluene) to go to completion.[1] The cessation of HCl and SO₂ gas evolution is a good indicator that the reaction is complete.

  • Hydrolysis of the Acyl Chloride: 3,5-Dimethoxybenzoyl chloride is highly reactive and susceptible to hydrolysis. Once formed, it must be protected from atmospheric moisture. The subsequent amidation step should be performed promptly. When adding the ammonia source (e.g., aqueous ammonium hydroxide), do so at a low temperature (0-5 °C) to control the exotherm and minimize hydrolysis of the acyl chloride back to the carboxylic acid.

  • Inefficient Amidation: The reaction between the acyl chloride and ammonia is very fast. However, the HCl generated as a byproduct will react with ammonia to form ammonium chloride. This reduces the amount of free ammonia available to act as a nucleophile. It is standard practice to use a significant excess of ammonia to ensure the reaction goes to completion.[2]

Q2: I'm observing a significant amount of the starting carboxylic acid in my final product. How can I fix this?

A2: This is a clear indication of incomplete conversion to the acid chloride or its subsequent hydrolysis.

  • Troubleshooting Steps:

    • Extend Reaction Time/Increase Temperature: Ensure the initial reaction with thionyl chloride is complete. Consider extending the reflux time by 1-2 hours.

    • Use Fresh Thionyl Chloride: Thionyl chloride can degrade over time. Use a fresh bottle to ensure high reactivity.

    • Strict Anhydrous Conditions: Dry your glassware thoroughly and use an inert atmosphere (e.g., nitrogen or argon) during the acid chloride formation step.

    • Controlled Quench: When adding the acid chloride solution to the ammonia, ensure the ammonia solution is well-stirred and cold to dissipate heat effectively.

Protocol: Synthesis of 3,5-Dimethoxybenzamide
Step 1A: Formation of 3,5-Dimethoxybenzoyl Chloride
  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,5-dimethoxybenzoic acid (1.0 eq.) in anhydrous toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.5 eq.) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until gas evolution ceases.[1]

  • Cool the mixture to room temperature. The resulting solution of 3,5-dimethoxybenzoyl chloride is typically used directly in the next step without isolation.

Step 1B: Amidation
  • In a separate flask, cool an excess of concentrated aqueous ammonium hydroxide (e.g., 10 eq.) in an ice-water bath.

  • Slowly add the cooled toluene solution of 3,5-dimethoxybenzoyl chloride dropwise to the stirred ammonia solution, maintaining the temperature below 10°C.

  • A white precipitate of 3,5-dimethoxybenzamide will form immediately.[2]

  • Stir the mixture in the ice bath for an additional hour.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove ammonium chloride, and then with a small amount of cold toluene.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.[2]

III. Stage 2: Chlorosulfonation of 3,5-Dimethoxybenzamide

This is the most critical and often lowest-yielding step. It involves an electrophilic aromatic substitution where chlorosulfonic acid (ClSO₃H) introduces a -SO₂Cl group onto the aromatic ring. The directing effects of the substituents determine the regioselectivity.

  • -OCH₃ groups: Strongly activating, ortho, para-directing.

  • -CONH₂ group: Moderately deactivating, meta-directing in strongly acidic media (protonated) but can be ortho, para-directing under other conditions.

The target position is C2, which is ortho to both the amide and one methoxy group, and para to the other methoxy group. This position is highly activated, but also sterically hindered.

Troubleshooting Chlorosulfonation

Troubleshooting_Chlorosulfonation A Problem: Low Yield of Desired Isomer B Cause: Formation of Sulfonic Acid A->B C Cause: Formation of Other Isomers A->C D Cause: Reaction Decomposition A->D S1 Solution: Strict Anhydrous Conditions. Use excess ClSO3H. B->S1 S2 Solution: Optimize Temperature. Low temp (-10 to 0°C) favors kinetic product. C->S2 S3 Solution: Control addition rate. Pour mixture onto ice to quench. D->S3

Caption: Troubleshooting logic for the chlorosulfonation step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q3: The chlorosulfonation reaction is giving me a very low yield, or a complex mixture of products. Why is this happening?

A3: This is the most common issue. The powerful activating effect of the two methoxy groups can lead to a lack of selectivity and side reactions.

  • Regioselectivity: While the C2 position is electronically favored, sulfonation can also occur at the C4 position (para to the amide, ortho to both methoxy groups). Controlling the reaction temperature is critical. Lower temperatures (e.g., -10 to 0 °C) often favor the kinetic product, which may be the desired C2 isomer.[3]

  • Formation of Sulfonic Acid: Chlorosulfonic acid is a potent dehydrating agent but can also act as a sulfonating agent if any water is present. The resulting sulfonic acid (-SO₃H) is unreactive and will not cyclize. It is imperative to use dry starting material and glassware and to protect the reaction from atmospheric moisture.

  • Decomposition: The reaction is highly exothermic. Adding the solid 3,5-dimethoxybenzamide to the chlorosulfonic acid must be done slowly and in portions, with efficient cooling, to prevent a runaway reaction that can lead to charring and decomposition.

  • Excess Reagent: A significant excess of chlorosulfonic acid is typically used, acting as both reagent and solvent. This ensures the reaction medium remains strongly acidic and drives the equilibrium towards the sulfonyl chloride.[3]

Q4: How do I work up the chlorosulfonation reaction safely and effectively?

A4: Quenching a large excess of chlorosulfonic acid is hazardous and must be done with extreme care. The standard and safest procedure is to pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the excess chlorosulfonic acid and precipitates the organic sulfonyl chloride product, which is insoluble in the aqueous acidic medium. The product can then be collected by filtration.

Protocol: Synthesis of 2-(Chlorosulfonyl)-3,5-dimethoxybenzamide
  • In a flask equipped with a mechanical stirrer and a gas outlet, cool chlorosulfonic acid (at least 5 eq.) to -10 °C in an ice-salt bath.

  • Slowly add dry 3,5-dimethoxybenzamide (1.0 eq.) in small portions over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 2-3 hours.

  • Very carefully and slowly, pour the reaction mixture onto a large beaker filled with crushed ice and water, while stirring vigorously.

  • The solid product, 2-(chlorosulfonyl)-3,5-dimethoxybenzamide, will precipitate.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with ice-cold water until the filtrate is neutral (to remove residual acid), and dry the product under vacuum. This crude product is often used immediately in the next step.

IV. Stage 3: Cyclization to 5,7-Dimethoxysaccharin

The final step is an intramolecular condensation reaction to form the five-membered sultam ring. This is typically achieved by heating the sulfonyl chloride intermediate, sometimes in the presence of a base to facilitate the cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q5: My cyclization step is not working, and I am isolating the hydrolyzed sulfonic acid amide instead.

A5: This indicates that the sulfonyl chloride group is hydrolyzing to a sulfonic acid amide before it has a chance to cyclize.

  • Ensure Dryness: The crude 2-(chlorosulfonyl)-3,5-dimethoxybenzamide must be as dry as possible. Any residual water can promote hydrolysis during heating.

  • Reaction Conditions: The cyclization can often be effected by simply heating the dry intermediate in a high-boiling inert solvent (e.g., dichlorobenzene). Alternatively, using a non-nucleophilic base in an anhydrous solvent at a lower temperature can promote the reaction by deprotonating the amide nitrogen, making it a more potent nucleophile for attacking the sulfonyl chloride.

  • Purity of Intermediate: Impurities from the previous step can interfere. If problems persist, consider purifying the intermediate sulfonyl chloride, though this can be challenging due to its reactivity.

Q6: The final product is impure and difficult to crystallize. What purification strategy do you recommend?

A6: Crude 5,7-Dimethoxysaccharin can contain unreacted starting material or side products. Recrystallization is the most effective method for purification.

  • Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, acetic acid, or mixtures of ethanol and water are often good starting points for saccharin derivatives.

  • Decolorization: If the product has a significant color, adding a small amount of activated charcoal to the hot solution before filtering can help remove colored impurities.

  • Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature to encourage the formation of well-defined crystals, then cool further in an ice bath to maximize recovery.

Protocol: Synthesis and Purification of 5,7-Dimethoxysaccharin
  • Place the dry, crude 2-(chlorosulfonyl)-3,5-dimethoxybenzamide in a round-bottom flask.

  • Add an inert, high-boiling solvent such as dichlorobenzene.

  • Heat the mixture (e.g., to 120-140 °C) and monitor the reaction by TLC or LC-MS for the disappearance of the starting material. HCl gas will evolve during the reaction.

  • Once the reaction is complete, cool the mixture. The product may crystallize out upon cooling.

  • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product and filter to collect the crude solid.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol or glacial acetic acid.

    • If necessary, add a spatula-tip of activated charcoal and keep the solution hot for a few minutes.

    • Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

V. Data Summary Table

The following table provides representative parameters for the synthesis. Note that optimal conditions may vary and should be determined empirically.

Parameter Stage 1: Amidation Stage 2: Chlorosulfonation Stage 3: Cyclization
Key Reagents SOCl₂, NH₄OHClSO₃HHeat or non-nucleophilic base
Solvent Toluene (Step 1A)Chlorosulfonic AcidDichlorobenzene
Temperature 80-90 °C (Reflux)-10 to 0 °C120-140 °C
Reaction Time 2-4 hours2-3 hours1-5 hours
Stoichiometry 1.5 eq. SOCl₂, >5 eq. NH₄OH>5 eq. ClSO₃HN/A
Typical Yield 85-95%40-60% (highly variable)70-85%
Purification Recrystallization (Ethanol/H₂O)None (used crude)Recrystallization (Ethanol or Acetic Acid)

VI. References

  • Chubb, F. L., & Eric, L. (1976). U.S. Patent No. 3,965,173. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Google Patents. (1964). U.S. Patent No. 3,161,675A. Available at:

Sources

Optimization

Technical Support Center: Refining Purification Techniques for Substituted Saccharin Derivatives

Welcome to the technical support center for the purification of substituted saccharin derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted saccharin derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively. This resource is structured as a series of frequently asked questions that address the most common and complex purification hurdles, from frustrating crystallization failures to persistent impurities after chromatography.

Section 1: Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on understanding the solubility behavior of your specific saccharin derivative. Here, we address common issues that can arise.

Question 1: My product has separated as an oil instead of crystals. What is "oiling out" and how can I fix it?

Causality: "Oiling out" occurs when a compound separates from the cooling solution as a liquid rather than a solid.[1][2] This happens when the saturation point of your compound is reached at a temperature that is above its melting point.[1] Because saccharin derivatives can be highly functionalized, their melting points can be significantly depressed by even small amounts of impurities, making this a common problem. The resulting oil is often an impure liquid form of your compound that entraps impurities, defeating the purpose of purification.[1][2]

Solutions:

  • Re-heat and Add More Solvent: The most straightforward approach is to heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation temperature.[1] Allow the solution to cool more slowly. This often solves the problem by ensuring the solution becomes saturated at a temperature below the compound's melting point.

  • Lower the Solution Polarity: If you are using a highly polar solvent like ethanol or isopropanol, the high temperature required for dissolution might be the issue. After redissolving the oil in the hot solvent, add a small amount of a less polar "anti-solvent" (like hexane or toluene, if miscible) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly. This modification lowers the overall solvating power, allowing for crystallization at a lower temperature.

  • Change Solvents Entirely: If the above methods fail, your chosen solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[3] For saccharin derivatives, which contain both polar (sulfonamide) and non-polar (aromatic ring) regions, solvent mixtures are often effective.[4]

Recommended Solvent Systems for Initial Screening:

Solvent System Compound Polarity Rationale
Ethanol/Water Polar Ethanol dissolves the derivative, and water acts as the anti-solvent. A common starting point for many sulfonamides.[4]
Isopropanol/Water Polar Similar to ethanol/water, but isopropanol is slightly less polar.[4][5]
Ethyl Acetate/Hexane Intermediate Polarity A versatile system where ethyl acetate is the "good" solvent and hexane is the "bad" solvent.[6]

| Toluene | Non-polar | Can be effective for less functionalized or more lipophilic saccharin derivatives. |

Question 2: I'm getting a very low yield after recrystallization. How can I improve my recovery?

Causality: A poor yield is typically due to one of two main factors: using an excessive amount of solvent, which keeps a significant portion of your product dissolved even after cooling, or premature crystallization during a hot filtration step.[7] Every compound has some finite solubility in the cold solvent, so some loss is inevitable, but it can be minimized.[7]

Solutions:

  • Use the Minimum Amount of Hot Solvent: The key to a good yield is to create a solution that is just saturated at the solvent's boiling point.[8] Add the hot solvent in small portions to your crude material, waiting for it to boil between additions, until the solid just dissolves. Using a large excess of solvent is the most common cause of low recovery.[7]

  • Evaporate Excess Solvent: If you suspect you've added too much solvent, you can carefully boil some of it away to re-concentrate the solution before cooling.[1]

  • Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap solvent.[9] To maximize the formation of large, pure crystals and improve yield, allow the solution to cool to room temperature slowly by insulating the flask, then transfer it to an ice bath to maximize precipitation.[9][10]

  • Use Ice-Cold Wash Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent.[7] Using room temperature or an excessive amount of wash solvent will redissolve a portion of your purified product.

Question 3: No crystals are forming, even after the solution has cooled completely. What should I do?

Causality: The failure of crystals to form from a cooled solution is often due to a state called supersaturation, where the concentration of the solute is higher than its normal solubility, but the crystallization process has not been initiated.[4] This can also happen if far too much solvent was used.[4]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the level of the solution.[7][9] The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the supersaturated solution. This "seed" crystal provides a template for other molecules to deposit onto, initiating crystallization.[4]

  • Reduce Solvent Volume: If induction methods don't work, it's likely the solution is not saturated. Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again and attempt to induce crystallization.[1]

  • Place in a Freezer: For some stubborn compounds, extended cooling in a freezer (-20 °C) may be necessary to initiate crystallization.

Section 2: Column Chromatography Challenges

For complex mixtures or for purifying non-crystalline products, column chromatography is the workhorse technique. However, the unique properties of substituted saccharins can present challenges.

Question 4: My compound is smearing/tailing on the silica gel column, leading to poor separation. How can I get sharp bands?

Causality: Peak tailing is often caused by the acidic nature of standard silica gel. The sulfonamide group in saccharin derivatives has an acidic proton (pKa ≈ 1.6), which can lead to strong, non-ideal interactions with the silica surface.[11] This can also occur if the compound is not fully soluble in the mobile phase as it moves through the column.

Solutions:

  • Modify the Mobile Phase:

    • Add Acetic Acid: For many compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can dramatically improve peak shape. The acid protonates the silica surface silanol groups, reducing their interaction with your acidic compound.

    • Use a More Polar Solvent System: Tailing can occur if the compound has low solubility in the eluent. Gradually increasing the polarity of your solvent system (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) can improve solubility and lead to sharper peaks.[12]

  • Deactivate the Silica Gel: If modifying the mobile phase is ineffective, you can reduce the acidity of the stationary phase itself. This is done by preparing a slurry of the silica gel in your non-polar solvent containing 1-2% triethylamine or ammonia solution, then packing the column as usual. This neutralizes the acidic sites on the silica.

  • Consider an Alternative Stationary Phase: For highly polar or particularly problematic separations, switching to a different stationary phase may be necessary.

    • Alumina (Neutral or Basic): Alumina can be a good alternative for compounds that are sensitive to the acidity of silica.[12]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar saccharin derivatives that do not retain well on reversed-phase columns and interact too strongly with normal-phase silica, HILIC is an excellent option. It uses a polar stationary phase (like amine-bonded silica) with a largely organic mobile phase containing a small amount of water, allowing for the effective separation of polar compounds.[13][14]

Question 5: My saccharin derivative appears to be decomposing on the column. How can I prevent this?

Causality: While the saccharin ring is generally robust, it can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. Standard silica gel is acidic and can catalyze the degradation of sensitive derivatives over the extended time a compound spends on a column.

Solutions:

  • Run the Column Quickly and Cool: Do not let the column sit for extended periods. Elute your compound as efficiently as possible. In some cases, running the column in a cold room can mitigate degradation.

  • Deactivate the Silica: As mentioned previously, neutralizing the silica gel with a base like triethylamine before packing can prevent acid-catalyzed decomposition.[12]

  • Check Compound Stability: Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, it's a sign of instability on silica.[12]

dot

cluster_0 Purification Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Is it a solid? Column Chromatography Column Chromatography Crude Product->Column Chromatography Is it an oil? Purity Check (TLC, NMR, HPLC) Purity Check (TLC, NMR, HPLC) Recrystallization->Purity Check (TLC, NMR, HPLC) Column Chromatography->Purity Check (TLC, NMR, HPLC) Pure Solid Pure Solid Pure Oil/Amorphous Solid Pure Oil/Amorphous Solid Purity Check (TLC, NMR, HPLC)->Column Chromatography Impure Purity Check (TLC, NMR, HPLC)->Pure Solid Purity OK Purity Check (TLC, NMR, HPLC)->Pure Oil/Amorphous Solid Purity OK

Caption: General purification decision workflow for substituted saccharin derivatives.

Section 3: Specific Impurity Removal

Modern synthetic methods, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), introduce specific impurities that require targeted removal strategies.[15]

Question 6: My NMR spectrum shows broad peaks, and my product has a green or blue tint after a CuAAC reaction. How do I remove the residual copper catalyst?

Causality: Copper salts, typically Cu(I) or Cu(II), used to catalyze click reactions are often difficult to remove completely by standard silica gel chromatography.[16] The residual paramagnetic copper can broaden NMR signals, making characterization difficult, and can interfere with subsequent biological assays.

Solutions:

  • Aqueous Ammonia Wash: During the aqueous workup, wash the organic layer (e.g., ethyl acetate or DCM) with a 5-10% aqueous ammonium hydroxide solution. The ammonia complexes with the copper ions, forming a deep blue [Cu(NH₃)₄]²⁺ complex that is highly soluble in the aqueous phase and is easily removed.

  • EDTA Chelation: Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that binds tightly to copper ions.[17] After the reaction, wash the organic layer with a 0.5 M aqueous solution of EDTA disodium salt.[18] This will sequester the copper in the aqueous layer.

  • Thiosulfate Treatment: Washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) can effectively remove copper by forming a colorless, water-soluble complex.[18] This method is particularly mild and useful if your compound is sensitive to basic conditions (like ammonia).

dot

Start Crude CuAAC Reaction Mixture Workup Aqueous Workup (e.g., EtOAc/Water) Start->Workup Wash Choose Copper Removal Wash Workup->Wash Ammonia Wash with aq. NH4OH Wash->Ammonia Base Tolerant EDTA Wash with aq. EDTA Wash->EDTA General Thiosulfate Wash with aq. Na2S2O3 Wash->Thiosulfate Base Sensitive Dry Dry Organic Layer (e.g., Na2SO4) Ammonia->Dry EDTA->Dry Thiosulfate->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Further Purification (Column/Recrystallization) Evaporate->Purify

Caption: Decision tree for removing copper catalyst after a CuAAC reaction.

Section 4: Purity Verification

Question 7: How do I confirm the purity of my final product?

Causality: Visual inspection (e.g., clear crystals, single spot on TLC) is not sufficient to confirm purity. Analytical techniques are required to detect non-chromophoric or co-eluting impurities.

Solutions:

  • Thin-Layer Chromatography (TLC): TLC is a quick and essential tool.[19] A pure compound should ideally show a single spot in multiple solvent systems of varying polarity. Develop your TLC plate and visualize it under UV light and by staining (e.g., with potassium permanganate or iodine) to ensure no UV-inactive impurities are present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for confirming the structure and purity of organic compounds. A pure sample should show sharp peaks with correct integrations and no signals corresponding to solvents or starting materials.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the preferred method.[19] A pure sample will exhibit a single peak. Reversed-phase HPLC with a C18 column is a common starting point for many saccharin derivatives.[10]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of impurities.

This guide provides a framework for addressing common purification challenges. Remember that each substituted saccharin derivative is unique, and optimization of these methods will always be necessary. Careful observation, methodical experimentation, and an understanding of the underlying chemical principles are your most powerful tools for achieving high purity.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Maumee Chemical Company. (1956). Recovery and purification of saccharin. U.S.
  • DeGarmo, P. O., et al. (1952). Hydrolytic Stability of Saccharin. Journal of the American Pharmaceutical Association, 41(1), 17-18. (Note: Specific URL not available, but the reference is to a well-documented historical study).
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • Pae, A. N., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(5), 229-34.
  • Ager, D. J., et al. (2015).
  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Available at: [Link]

  • Vianna-Soares, C. D., & Martins, J. L. S. (2003). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. Revista Brasileira de Ciências Farmacêuticas, 39(4), 471-478.
  • Reddit. (2011). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Razzak Mahmood, A. A., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 43-53.
  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 24-38.
  • Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Available at: [Link]

  • Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Available at: [Link]

  • University of Geneva. Guide for crystallization. Available at: [Link]

  • ResearchGate. (2014). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available at: [Link]

  • Reddit. (2022). Best method for removing Cu(I) from Org compounds. r/Chempros. Available at: [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Available at: [Link]

  • CK-12 Foundation. What methods can be used to improve recrystallization yield?. Available at: [Link]

  • Reddit. (2021). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • Demirkol, O., et al. (2007). METHODS OF ANALYSIS OF SACCHARIN. Reviews in Analytical Chemistry, 26(3), 147-178.
  • ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • Wikipedia. Fructose. Available at: [Link]

  • Google Patents. (2022).
  • University of California, Los Angeles. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Li, Y., et al. (2022).
  • American Cyanamid Company. (1957). Sulfonamide purification process. U.S.
  • MDPI. (2015). Synthesis of Novel Saccharin Derivatives. Available at: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. Available at: [Link]

  • Díez-González, S., et al. (2015). Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction”. Proceedings of the National Academy of Sciences, 112(35), 10866-10871.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Oturan, N., et al. (2015). Degradation of artificial sweetener saccharin in aqueous medium by electrochemically generated hydroxyl radicals. Environmental Science and Pollution Research, 22(14), 10855-10865.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • University of Colorado Boulder. Crystallization. Available at: [Link]

  • University of Nebraska - Lincoln. (2018). Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective. Available at: [Link]

  • ResearchGate. (2017). Effect of pH, temperature and heating time on the formation of furan from typical carbohydrates and ascorbic acid. Available at: [Link]

  • RSC Publishing. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. Available at: [Link]

  • ResearchGate. (2014). How to remove copper after CuAAc click reaction?. Available at: [Link]

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Troubleshooting

Addressing challenges in the characterization of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Welcome to the dedicated technical support guide for the characterization of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the characterization of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and nuanced challenges encountered during the analysis of this substituted saccharin derivative. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Compound Overview and Significance

5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a derivative of saccharin, belongs to the benzisothiazole class of compounds. The saccharin scaffold itself is a privileged structure in medicinal chemistry, known for its role as an artificial sweetener and its use in developing new therapeutic agents.[1] The addition of two methoxy groups at the 5 and 7 positions significantly alters the electronic and steric properties of the aromatic ring, which can influence its biological activity, solubility, and analytical behavior. These modifications necessitate a tailored approach to characterization, as assumptions based on the parent saccharin molecule may not hold true.

Frequently Asked Questions (FAQs)

General

Q: What are the basic physical properties of this compound?

A: While extensive physical data for this specific derivative is not widely published, we can infer properties based on its structure and related compounds.

PropertyExpected Value/CharacteristicRationale
Molecular Formula C₉H₉NO₅SBased on chemical structure.
Molecular Weight 243.24 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solidSimilar to saccharin and other derivatives.
Solubility Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone) and poor solubility in water.The methoxy groups add some polarity but the overall aromatic structure limits aqueous solubility. Sulfonamides can have solubility issues.[2]
Stability Generally stable under standard laboratory conditions. However, the sulfonamide bond can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.The core saccharin ring is relatively robust, but functional groups can introduce instabilities.[1]
Synthesis and Purity

Q: What are the likely impurities from the synthesis of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide?

A: The synthesis of substituted saccharins often involves the oxidation of the corresponding benzo[d]isothiazol-3(2H)-one.[3] Therefore, the primary impurity to monitor for is the partially oxidized sulfoxide intermediate, 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1-oxide. Other potential impurities include unreacted starting materials from the initial ring formation, such as substituted 2-mercaptobenzamides or related precursors. Regioisomers, if the starting materials are not pure, could also be present.

Troubleshooting Analytical Characterization

This section is designed to address specific problems you may encounter during the analysis of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural confirmation. The methoxy groups on your compound introduce specific signatures and potential complexities.

Q: My ¹H NMR spectrum shows unexpected peak positions for the aromatic protons. Why?

A: The two methoxy groups are strong electron-donating groups (EDGs) and will significantly shield the aromatic protons, causing them to shift upfield (to a lower ppm value) compared to unsubstituted saccharin.

  • Reference Data: The aromatic protons of saccharin appear between 7.8 and 8.4 ppm in DMSO-d₆.[4]

  • Expected Shifts for 5,7-Dimethoxy Derivative: The protons at the 4 and 6 positions will be the most affected. Expect their signals to appear at a considerably lower chemical shift, likely in the 6.5-7.5 ppm range. The two aromatic protons should appear as two distinct singlets or doublets with a small meta-coupling constant.

  • Causality: Methoxy groups donate electron density into the aromatic ring through resonance, increasing the shielding of the ortho and para positions.[5] This effect is additive.

Q: The ¹³C NMR chemical shift for my methoxy carbons seems unusual. Is this normal?

A: Yes, this is possible. While typical aromatic methoxy carbons appear around 55-56 ppm, their chemical shift can be influenced by steric hindrance.[6] If there is restricted rotation of the methoxy groups due to interactions with the adjacent sulfonyl group, the carbon signal can be deshielded and shift downfield to values as high as 62 ppm.[7] This is a known phenomenon in sterically crowded aromatic systems.[8]

Troubleshooting ¹H and ¹³C NMR Spectra

IssuePossible Cause(s)Recommended Action
Broad peaks in ¹H NMR - Sample aggregation- Presence of paramagnetic impurities- Intermediate chemical exchange- Dilute the sample.- Filter the sample through a small plug of celite.- Acquire the spectrum at a different temperature to see if peaks sharpen.
Unexpected number of aromatic signals - Presence of a regioisomeric impurity.- Restricted bond rotation creating non-equivalent protons.- Check the purity of your starting materials.- Run a 2D NMR experiment (COSY, HSQC) to confirm proton-proton and proton-carbon correlations.- High-resolution mass spectrometry can confirm the presence of isomers.
Methoxy signal intensity is not 3H per group - Impurity with a similar chemical shift.- Incomplete relaxation (for quantitative analysis).- Ensure proper phasing and integration.- Increase the relaxation delay (d1) in your acquisition parameters for more accurate integration.
Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition. The fragmentation pattern can also provide structural information.

Q: I am having trouble detecting my compound using ESI-MS. What are the optimal settings?

A: Due to the acidic proton on the sulfonamide nitrogen, this compound is best analyzed in negative ion mode (ESI-). You should be looking for the [M-H]⁻ ion. For 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide, this would be at an m/z of 242.01 .

Q: My MS/MS fragmentation pattern is complex. What are the expected fragments?

A: Fragmentation of sulfonamides and methoxy-substituted aromatics can follow predictable pathways.

  • Loss of Methyl Radical: A common fragmentation for methoxy-substituted aromatic rings is the loss of a methyl radical (•CH₃), resulting in an [M-H-15]⁻ ion.[9]

  • Loss of SO₂: Cleavage of the heterocyclic ring can lead to the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.

  • Ring Cleavage: Further fragmentation can involve cleavage of the aromatic ring itself, though this often requires higher collision energy.

Workflow for Troubleshooting MS Signal Issues

G start No or Weak MS Signal check_mode Verify Negative Ion Mode (ESI-) start->check_mode check_mode->start Incorrect Mode check_mw Calculate Expected m/z ([M-H]⁻ = 242.01) check_mode->check_mw Mode is Correct check_source Optimize Source Parameters (Capillary Voltage, Gas Flow, Temp.) check_mw->check_source m/z is Correct check_sample Review Sample Preparation (Concentration, Solvent) check_source->check_sample solution Signal Acquired check_source->solution Signal Improved check_purity Assess Sample Purity via HPLC-UV check_sample->check_purity No Improvement check_sample->solution Signal Improved check_purity->solution Purity Confirmed

Caption: Troubleshooting workflow for mass spectrometry signal acquisition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing purity and for quantification. The polarity added by the methoxy groups and the sulfonamide will dictate its chromatographic behavior.

Q: My peak shape is poor (tailing or fronting). What is causing this?

A: Peak tailing is a common issue for compounds with acidic protons like sulfonamides.

  • Cause of Tailing: Secondary interactions between the acidic sulfonamide proton and residual free silanol groups on the silica-based stationary phase. This is a classic problem with basic or acidic compounds.

  • Solution:

    • Lower the pH of the mobile phase: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%) to your mobile phase. This will protonate the silanol groups, minimizing the secondary interactions.[10]

    • Use a high-purity, end-capped column: Modern columns are designed with minimal residual silanols, but a mobile phase modifier is still good practice.

  • Cause of Fronting: This is typically due to column overload.

  • Solution: Reduce the concentration of your injected sample.

Q: My retention time is not reproducible. What should I check?

A: Retention time drift is often related to the mobile phase or column equilibration.

  • Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and properly degassed. Organic solvent evaporation can change the mobile phase composition over time.[11]

  • Column Equilibration: Polar aromatic compounds can take longer to equilibrate on a reverse-phase column. Ensure you flush the column with at least 10-15 column volumes of your starting mobile phase before the first injection.[12]

  • Temperature: Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature fluctuations.

Experimental Protocol: Recommended HPLC Method

This is a starting point for method development. Optimization will be necessary.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm and 280 nm (methoxy-substituted aromatics often have a maximum around 280 nm).

  • Injection Volume: 1-5 µL.

Logical Flow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & System Prep cluster_run Initial Analysis cluster_troubleshoot Troubleshooting prep_sample Prepare Sample in Mobile Phase A equilibrate Equilibrate Column (15 column volumes) prep_sample->equilibrate inject Inject Sample equilibrate->inject eval_peak Evaluate Peak Shape & Retention inject->eval_peak tailing Tailing? eval_peak->tailing Poor Shape no_retention No/Low Retention? eval_peak->no_retention Poor Retention good_peak Good Peak Shape eval_peak->good_peak Acceptable tailing->no_retention No adjust_ph Add 0.1% Formic Acid to Mobile Phase tailing->adjust_ph Yes increase_org Decrease Initial %B no_retention->increase_org Yes no_retention->good_peak No adjust_ph->inject increase_org->inject

Caption: Decision-making workflow for HPLC method development and troubleshooting.

References

  • McGrath, N. A., & Gademann, K. (2010). Synthesis of Novel Saccharin Derivatives. Molecules, 15(10), 7334-7346. [Link]

  • Bhandari, S., & Singh, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38455-38474. [Link]

  • Bull, J. A., & James, M. J. (2021). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. Organic Letters, 23(15), 5876-5881. [Link]

  • Bhandari, S., & Singh, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances. [Link]

  • Engman, L., & Laws, M. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules, 20(6), 10397-10410. [Link]

  • Saielli, G., & Bagno, A. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(1), 219-227. [Link]

  • Cannon, J. R., & Cresp, T. M. (1974). New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. Australian Journal of Chemistry, 27(5), 1017-1029. [Link]

  • Bagno, A., & Saielli, G. (2012). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

  • Tijjani, H., & Adekunle, A. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 40(14), 6336-6351. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(10), 1546-1558. [Link]

  • Volmer, D. A. (2000). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Anion-Exchange Cleanup. Journal of the American Society for Mass Spectrometry, 11(8), 713-722. [Link]

  • Restek. HPLC Troubleshooting Guide: Analysis of polar compounds. Restek. [Link]

  • Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 1-13. [Link]

  • LibreTexts Chemistry. 5.3: Factors That Influence NMR Chemical Shift. LibreTexts. [Link]

  • Bagno, A., & Saielli, G. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(1), 219-227. [Link]

  • Advanced Chemistry Development. HPLC Troubleshooting. ACD/Labs. [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Saccharin-Based Compounds

Welcome to the technical support center for researchers utilizing saccharin-based compounds in cellular assays. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked question...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing saccharin-based compounds in cellular assays. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of off-target effects and ensure the scientific integrity of your results. As specialists in cellular analysis, we understand that small molecules can often interact with unintended targets, and our goal is to equip you with the knowledge to identify, understand, and mitigate these phenomena.

Understanding the Challenge: The "Off-Target" Nature of Saccharin Derivatives

Saccharin and its derivatives are versatile scaffolds in medicinal chemistry, with applications ranging from anticancer to antibacterial agents.[1][2] However, their utility can be complicated by off-target interactions. A primary and well-documented off-target activity of saccharin-based compounds is the inhibition of carbonic anhydrases (CAs), a family of enzymes crucial for pH regulation and other physiological processes.[3][4][5] This can lead to confounding results in cellular assays if not properly controlled for, as changes in cellular pH can impact a wide range of cellular functions.[6]

This guide will provide a framework for dissecting on-target versus off-target effects, enabling you to confidently interpret your data.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers have when working with saccharin-based compounds.

Q1: I'm seeing a significant effect on cell viability with my saccharin derivative. How can I be sure it's due to my intended target and not an off-target effect?

This is a critical question in early-stage drug discovery. A multi-pronged approach is necessary to build confidence in your lead compound. This involves a combination of orthogonal assays, target engagement studies, and the use of specific controls. We recommend a systematic approach to hit validation.[7][8]

Q2: What are the most common off-target effects associated with saccharin-based compounds?

The most widely reported off-target activity is the inhibition of carbonic anhydrase (CA) isoforms.[3][5][9] Saccharin itself has been shown to bind to and inhibit CAs, particularly CA IX, which is often upregulated in tumors.[3][6] Depending on the specific modifications to the saccharin scaffold, other off-target interactions are possible and should be investigated empirically.

Q3: Can I predict potential off-target effects of my novel saccharin derivative?

In silico methods and computational tools can be valuable for predicting potential off-target interactions.[10][11] These approaches can help identify proteins with similar binding pockets to your intended target, flagging potential off-target candidates for experimental validation.

Q4: What is the difference between a biochemical assay and a cell-based assay, and why is this important for off-target studies?

Biochemical assays assess the interaction of a compound with a purified target protein in a cell-free system.[12] They are excellent for determining direct binding and inhibition. Cell-based assays, on the other hand, measure the effect of a compound on a cellular process within a living cell.[13][14] While more physiologically relevant, cell-based assays can be influenced by off-target effects.[15] A compound that is potent in a biochemical assay but shows a different or more potent effect in a cellular assay may have off-target activities.[16]

Q5: At what concentration should I screen my saccharin-based compounds to minimize off-target effects?

A common starting concentration for single-concentration screening is 10 µM.[17] However, it is crucial to perform dose-response experiments to determine the potency of your compound for both on-target and potential off-target effects. A large window between the on-target and off-target potencies is a key characteristic of a specific compound.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during experiments with saccharin-based compounds.

Problem 1: Inconsistent or Non-Reproducible Results in Cellular Assays

Possible Cause: Off-target effects, assay artifacts, or experimental variability.

Troubleshooting Workflow:

G A Inconsistent Results Observed B Verify Compound Integrity & Concentration A->B Step 1 C Optimize Assay Parameters (Cell density, incubation time, etc.) B->C Step 2 D Run Comprehensive Controls (Vehicle, inactive analog, positive control) C->D Step 3 E Perform Orthogonal Assays (Different readout for the same pathway) D->E Step 4 F Assess Off-Target Engagement (e.g., Carbonic Anhydrase activity assay) E->F Step 5 G Data Analysis & Interpretation F->G Step 6

Caption: Workflow for troubleshooting inconsistent results.

Detailed Steps:

  • Verify Compound Integrity: Confirm the purity and identity of your saccharin derivative using methods like LC-MS and NMR. Ensure accurate stock solution concentration.

  • Optimize Assay Parameters: Systematically vary parameters such as cell seeding density, compound incubation time, and reagent concentrations to identify optimal conditions that minimize variability.

  • Implement Rigorous Controls:

    • Vehicle Control (e.g., DMSO): Essential for normalizing data.

    • Inactive Structural Analog: If available, use a closely related compound that is inactive against your primary target. This helps to identify off-target effects related to the chemical scaffold.

    • Positive Control: A known activator or inhibitor of your target pathway to ensure the assay is performing as expected.

  • Perform Orthogonal Assays: Validate your findings using a different assay that measures a distinct endpoint of the same biological pathway. For example, if you are observing changes in cell proliferation, you could use both a metabolic assay (e.g., CellTiter-Glo®) and a direct cell counting method.[18]

  • Directly Assess Off-Target Activity: Given the known interaction of saccharin with carbonic anhydrases, it is prudent to directly measure the effect of your compound on CA activity.

Problem 2: High Cellular Toxicity Obscuring On-Target Effects

Possible Cause: General cytotoxicity due to off-target interactions or non-specific compound properties.

Troubleshooting Workflow:

G A High Cellular Toxicity Observed B Determine Cytotoxicity Dose-Response (CC50) A->B Step 1 C Compare CC50 with On-Target IC50/EC50 B->C Step 2 D Assess for Common Assay Artifacts (e.g., compound aggregation, fluorescence interference) C->D Step 3 E Use a Counter-Screen with a Target-Null Cell Line D->E Step 4 F Evaluate Specific Markers of Cell Death (e.g., Caspase activation for apoptosis) E->F Step 5 G Structure-Activity Relationship (SAR) Analysis F->G Step 6

Caption: Workflow for addressing high cellular toxicity.

Detailed Steps:

  • Determine Cytotoxicity Dose-Response: Perform a dose-response experiment to determine the concentration of your compound that causes 50% cytotoxicity (CC50).

  • Compare with On-Target Potency: Compare the CC50 value to the half-maximal inhibitory/effective concentration (IC50/EC50) for your on-target effect. A large therapeutic window (high CC50/IC50 ratio) is desirable.

  • Check for Assay Artifacts: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run your compound in the assay without cells to check for such interference.

  • Counter-Screening: If a cell line lacking your target of interest is available (e.g., via CRISPR-Cas9 knockout), test your compound in this line.[8][19] If the toxicity persists, it is likely due to an off-target effect.

  • Mechanism of Cell Death: Investigate the mode of cell death (e.g., apoptosis, necrosis) to gain insights into the potential off-target pathways being affected. Assays for caspase activation are a common way to measure apoptosis.[18]

  • SAR Analysis: Synthesize and test analogs of your lead compound to see if you can separate the on-target activity from the toxicity.

Experimental Protocols

Protocol 1: Validating On-Target Engagement using a Target Knockout Cell Line

This protocol uses CRISPR-Cas9 to generate a cell line that does not express the target protein, providing a powerful tool for differentiating on-target from off-target effects.[8][19]

Materials:

  • Wild-type (WT) cell line of interest

  • CRISPR-Cas9 system (e.g., lentiviral delivery of Cas9 and target-specific sgRNA)

  • Your saccharin-based compound

  • Cell viability assay (e.g., CellTiter-Glo® 2.0 Assay)

  • Antibody against the target protein for Western blotting

Procedure:

  • Generate Target Knockout (KO) Cell Line:

    • Design and clone sgRNAs targeting an early exon of your gene of interest.

    • Transduce/transfect the WT cell line with the CRISPR-Cas9 components.

    • Select for single-cell clones.

  • Validate Knockout:

    • Expand single-cell clones.

    • Perform Western blotting on cell lysates from WT and putative KO clones to confirm the absence of the target protein.

    • Sequence the genomic DNA of the target locus in the KO clones to confirm the presence of frameshift-inducing insertions/deletions.

  • Comparative Cellular Assay:

    • Seed both WT and validated KO cells in parallel in 96-well plates at an optimized density.

    • The next day, treat the cells with a dose-response of your saccharin-based compound (and vehicle control).

    • Incubate for the desired duration (e.g., 72 hours).

    • Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control for each cell line.

    • Plot the dose-response curves for both WT and KO cell lines.

    • Interpretation:

      • If the compound shows significantly reduced potency in the KO cell line compared to the WT line, this provides strong evidence for on-target activity.

      • If the compound has similar potency in both cell lines, the observed effect is likely due to off-target interactions.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay (Counter-Screen)

This biochemical assay directly measures the inhibitory activity of your compound against a purified CA enzyme.

Materials:

  • Purified human carbonic anhydrase (e.g., CA II or CA IX, commercially available)

  • Your saccharin-based compound

  • 4-Nitrophenyl acetate (NPA) as a substrate

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 96-well microplate reader capable of measuring absorbance at 400 nm

  • Acetazolamide (a known pan-CA inhibitor) as a positive control

Procedure:

  • Prepare Reagents:

    • Dissolve your compound and acetazolamide in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.

    • Prepare a stock solution of NPA in a water-miscible organic solvent (e.g., acetonitrile).

  • Assay Setup (in a 96-well plate):

    • Add your compound dilutions, acetazolamide dilutions, and a vehicle control to the wells.

    • Add the purified CA enzyme to all wells except the blank (no enzyme) controls.

    • Pre-incubate the enzyme and inhibitors for 15 minutes at room temperature.

  • Initiate the Reaction:

    • Add the NPA substrate to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes. The product of NPA hydrolysis, 4-nitrophenol, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition versus the compound concentration and fit the data to determine the IC50 value.

    • Interpretation: A low IC50 value indicates that your compound is an inhibitor of the tested carbonic anhydrase isoform.

Data Summary Table

CompoundOn-Target IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Window (CC50/IC50)CA IX Inhibition IC50 (µM)
Example Compound A 0.550100> 100
Example Compound B 1.254.22.5
Your Compound Enter DataEnter DataCalculateEnter Data

Interpretation of Table:

  • Example Compound A shows good selectivity. It is potent against its intended target with a large therapeutic window and weak activity against CA IX.

  • Example Compound B is problematic. Its cytotoxicity and CA IX inhibition occur at concentrations close to its on-target potency, suggesting off-target effects are contributing to its cellular activity.

By systematically applying these troubleshooting guides, experimental protocols, and data interpretation frameworks, you can effectively mitigate the risks of off-target effects from your saccharin-based compounds and advance your research with greater confidence and scientific rigor.

References

  • A review for cell-based screening methods in drug discovery - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Retrieved January 27, 2026, from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Saccharin: a Lead Compound for Structure-Based Drug Design of Carbonic Anhydrase IX Inhibitors - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Artificial sugar saccharin and its derivatives: role as a catalyst - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. (n.d.). Retrieved January 27, 2026, from [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Retrieved January 27, 2026, from [Link]

  • Common Artifacts and Remedies in Histological Preparations. (n.d.). Retrieved January 27, 2026, from [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.). Retrieved January 27, 2026, from [Link]

  • Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. (n.d.). Retrieved January 27, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). Retrieved January 27, 2026, from [Link]

  • A review of artifacts in histopathology - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Saccharin - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (n.d.). Retrieved January 27, 2026, from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Targeting Aggressive Cancers with an Artificial Sweetener: Could Saccharin be a Lead Compound in Anticancer Therapy? (n.d.). Retrieved January 27, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Retrieved January 27, 2026, from [Link]

  • Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. (n.d.). Retrieved January 27, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Synthesis of Novel Saccharin Derivatives. (n.d.). Retrieved January 27, 2026, from [Link]

  • Off-Target Effects and Where to Find Them. (n.d.). Retrieved January 27, 2026, from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Retrieved January 27, 2026, from [Link]

  • Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX. (2023, November 16). Retrieved January 27, 2026, from [Link]

  • Target Validation with CRISPR. (2022, October 28). Retrieved January 27, 2026, from [Link]

  • Saccharin shows promise as cancer inhibitor, researchers find. (2015, March 23). Retrieved January 27, 2026, from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). Retrieved January 27, 2026, from [Link]

  • Types of Artifacts in Histological and Cytological Preparations. (n.d.). Retrieved January 27, 2026, from [Link]

  • Histological Artifacts: Types & Causes. (n.d.). Retrieved January 27, 2026, from [Link]

  • Small Compound Screening Overview. (n.d.). Retrieved January 27, 2026, from [Link]

  • CRISPR Off-Target Editing: Prediction, Analysis, and More. (n.d.). Retrieved January 27, 2026, from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Retrieved January 27, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved January 27, 2026, from [Link]

  • Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. (n.d.). Retrieved January 27, 2026, from [Link]

  • Biochemical assays in drug discovery and development. (n.d.). Retrieved January 27, 2026, from [Link]

  • Saccharin sulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. (n.d.). Retrieved January 27, 2026, from [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (n.d.). Retrieved January 27, 2026, from [Link]

  • Saccharin | C7H5NO3S. (n.d.). Retrieved January 27, 2026, from [Link]

  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide: A Protocol for Laboratory Professionals

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS No. 64404-51-9), a compound belonging to the isothiazolinone class of chemicals.

Part 1: Understanding the Hazard Profile of Isothiazolinones

Isothiazolinones are widely used as biocides in various industrial and consumer products. While their efficacy is well-established, they also present several hazards that necessitate careful handling and disposal.[1]

Key Hazards Associated with Isothiazolinones:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[2]

  • Allergic Skin Reactions: Some isothiazolinones are known skin sensitizers, meaning that repeated exposure can lead to allergic contact dermatitis.[1]

  • Aquatic Toxicity: Many isothiazolinones are harmful or toxic to aquatic life.[3] Therefore, it is crucial to prevent their release into the environment.

Given these potential hazards, 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide should be handled as a hazardous waste unless definitively determined otherwise through appropriate analysis.

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide from a laboratory setting. This procedure is designed to be in accordance with the guidelines set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]

Step 1: Waste Identification and Characterization

Proper waste management begins with accurate identification.

  • Designate as Hazardous Waste: In the absence of a specific SDS confirming otherwise, treat all waste containing 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide as hazardous waste.

  • Maintain an Inventory: Keep a detailed record of the chemical waste generated, including the chemical name, quantity, and date of generation. This is a key component of a laboratory's Chemical Hygiene Plan (CHP).[5][7]

Step 2: Personal Protective Equipment (PPE)

Prior to handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.

Body AreaRecommended Protection
Eyes/Face Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.
Skin/Hands Chemical-resistant gloves (e.g., nitrile or neoprene) are required. A laboratory coat or chemical-resistant apron should also be worn.
Respiratory If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Always work in a well-ventilated area.[3]
Step 3: Waste Segregation and Containerization

Proper segregation and containment are crucial to prevent accidental reactions and ensure safe disposal.

  • Segregate Waste Streams: Do not mix 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide waste with other incompatible waste streams.[8] For example, keep it separate from strong oxidizing agents.[9]

  • Select Appropriate Containers:

    • Use a designated, leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must have a secure, tight-fitting lid.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Contaminated Materials: Any materials contaminated with 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide, such as pipette tips, gloves, and absorbent pads from a spill cleanup, should be collected in a separate, clearly labeled container for solid hazardous waste.[3]

Step 4: Labeling of Waste Containers

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

Your hazardous waste label should include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide"

  • The CAS Number: "64404-51-9"

  • The primary hazards (e.g., "Irritant," "Skin Sensitizer," "Aquatic Hazard")

  • The date the waste was first added to the container (accumulation start date)

  • Your name, laboratory, and contact information

Step 5: On-Site Accumulation and Storage

Follow these guidelines for the temporary storage of your hazardous waste within the laboratory.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Always keep the waste container securely closed when not actively adding waste to it.

  • Regular Inspections: Visually inspect the waste container and the SAA weekly for any signs of leaks, degradation, or improper labeling.[10]

Step 6: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.

  • Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.

  • Provide Documentation: Be prepared to provide the waste inventory and any other required documentation to the disposal company.

  • Do Not Dispose Down the Drain: Under no circumstances should 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide or any isothiazolinone-containing waste be disposed of down the sink. This is to prevent harm to aquatic ecosystems.[3]

Part 3: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Storage cluster_disposal Final Disposal start Waste Generation (5,7-Dimethoxybenzo... 1,1-dioxide) identify Identify as Hazardous Waste start->identify ppe Don Appropriate PPE identify->ppe segregate Segregate from Incompatible Wastes ppe->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store schedule Schedule Pickup with Licensed Waste Vendor store->schedule document Provide Waste Documentation schedule->document end Waste Removed for Proper Disposal document->end

Caption: Disposal workflow for 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide.

By adhering to this comprehensive disposal protocol, you can ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the highest standards of laboratory practice.

References

  • Additel. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. Retrieved from [Link]

  • NALCO Water. (n.d.). SAFETY DATA SHEET NALCON® 7678. Retrieved from [Link]

  • Australian Government Department of Health. (2020, June 29). Isothiazolinones: Human health tier III assessment. Retrieved from [Link]

  • Ferreira, V., et al. (2020, February 23). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ReCIPP. Retrieved from [Link]

  • ToxServices LLC. (2018, June 22). Isothiazolinone White Paper. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management for School Laboratories. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (n.d.). Chemical Hygiene Plan Template. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Hygiene Plan - Environment, Health & Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide
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5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide
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